Technical Documentation Center

(2R,3S)-3-Methylpentan-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,3S)-3-Methylpentan-2-amine hydrochloride
  • CAS: 2193052-02-5

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Analytical Profiling of (2R,3S)-3-Methylpentan-2-amine Hydrochloride

Executive Summary & Chemical Architecture In modern drug discovery, the spatial arrangement of atoms is as critical as the connectivity itself. (2R,3S)-3-Methylpentan-2-amine hydrochloride (CAS: 2193052-02-5) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

In modern drug discovery, the spatial arrangement of atoms is as critical as the connectivity itself. (2R,3S)-3-Methylpentan-2-amine hydrochloride (CAS: 2193052-02-5) is a highly specific, stereochemically pure aliphatic amine salt[1]. It serves as a rigid, chiral building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, tailored ligands, and complex natural product analogs.

As a primary amine with a branched pentane backbone, the free base is highly volatile and susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO2​ . By isolating this compound as a hydrochloride salt, we lock the amine in a protonated state. This strategic choice drastically alters its physical properties—converting a volatile liquid into a stable, high-melting-point crystalline solid, thereby extending its shelf-life and ensuring precise stoichiometric handling during multi-step syntheses[2].

Core Physical and Thermodynamic Properties

The physical properties of (2R,3S)-3-methylpentan-2-amine hydrochloride are dictated by its ionic lattice and its two adjacent stereocenters (C2 and C3). Because diastereomers possess distinct scalar physical properties (unlike enantiomers, which are identical in achiral environments), the (2R,3S) isomer will exhibit a unique melting point, solubility profile, and crystal packing energy compared to its (2S,3S) or (2R,3R) counterparts[3].

Quantitative Data Summary

The following table summarizes the foundational physicochemical data required for formulation and reaction planning[4][5][6]:

PropertyValue / DescriptionScientific Implication
IUPAC Name (2R,3S)-3-Methylpentan-2-amine hydrochlorideDefines the exact stereochemical connectivity.
CAS Registry Number 2193052-02-5Unique identifier for this specific diastereomeric salt.
Molecular Formula C6​H16​ClN Used for exact mass calculations in MS and stoichiometry.
Molecular Weight 137.65 g/mol Base (101.19 g/mol ) + HCl (36.46 g/mol ).
Appearance White to off-white crystalline powderIndicates high purity; discoloration implies oxidation.
Solubility (Aqueous) Highly soluble (>50 mg/mL)Ideal for biphasic reactions and physiological assays.
Solubility (Organic) Soluble in MeOH, EtOH; Insoluble in HexaneEnables selective precipitation and recrystallization.
Predicted pKa ~10.5 (Conjugate Acid)Exists >99.9% protonated at physiological pH (7.4).

Structural Causality and Workflow Visualization

To utilize this compound effectively, one must understand how its physical properties dictate its handling. The steric bulk of the C3 methyl group adjacent to the C2 amine creates a hindered nucleophilic center. While this reduces the rate of unwanted side reactions, it also requires optimized conditions (e.g., higher temperatures or specific coupling reagents) when forming amide bonds.

Below is the standard workflow for isolating the pure (2R,3S)-hydrochloride salt from a racemic mixture, leveraging the differential physical properties (solubility) of diastereomeric intermediates.

G A Racemic 3-Methylpentan-2-amine B Chiral Resolution (e.g., L-Tartaric Acid) A->B C (2R,3S)-Diastereomeric Salt B->C Selective Crystallization D Base Treatment (NaOH) C->D E Free Base Extraction (Organic Phase) D->E Phase Separation F HCl Gas / Ether Precipitation E->F G (2R,3S)-Isomer HCl (Pure Crystals) F->G Filtration & Drying

Fig 1: Workflow exploiting solubility differences to isolate the (2R,3S)-hydrochloride salt.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the physical properties of each batch must be empirically verified. As a Senior Application Scientist, I mandate the use of self-validating systems —protocols that contain internal checks to rule out instrumental drift or operator error.

Protocol A: Determination of Specific Optical Rotation [α]D​

Causality: Because diastereomers have identical mass and connectivity, standard techniques like LC-MS or 1D-NMR cannot easily distinguish the (2R,3S) isomer from the (2S,3R) isomer without chiral shift reagents. Polarimetry provides a rapid, orthogonal verification of chiral identity[3].

Step-by-Step Methodology:

  • System Blanking (The Internal Check): Fill a 100 mm polarimeter cell with HPLC-grade methanol. Zero the polarimeter at 589 nm (Sodium D-line) at exactly 20.0 °C. Validation: If the blank reads outside ±0.002∘ , the cell windows are contaminated or stressed.

  • Sample Preparation: Accurately weigh 1.000 g of (2R,3S)-3-methylpentan-2-amine hydrochloride. Transfer to a 10.0 mL volumetric flask and dissolve in methanol ( c=10 g/100 mL).

  • Measurement: Flush the cell with the sample solution three times to prevent dilution from residual solvent. Record the optical rotation ( α ).

  • Linearity Verification (Self-Validation): Dilute the sample by exactly 50% ( c=5 ) and re-measure. The observed rotation must halve exactly (following Biot's Law). If it does not, the sample is aggregating, and the data is invalid.

  • Calculation: Calculate specific rotation using [α]D20​=c×lα​ , where l is path length in dm (1.0) and c is concentration in g/mL.

Protocol B: Potentiometric Determination of pKa

Causality: The pKa of the conjugate acid dictates the compound's ionization state at physiological pH, which directly impacts its lipophilicity (LogD) and membrane permeability in drug design[6][7].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers at pH 4.00, 7.00, and 10.00.

  • Standard Validation (The Internal Check): Titrate a known standard (e.g., TRIS buffer, literature pKa=8.06 at 25 °C) with 0.1 M NaOH. If the calculated pKa deviates by >0.05 units, recalibrate the electrode.

  • Sample Titration: Dissolve 50.0 mg of the amine hydrochloride in 50.0 mL of degassed, deionized water (to prevent CO2​ interference). Maintain the temperature at 25.0 ± 0.1 °C using a water jacket.

  • Execution: Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Record pH after each addition once the reading stabilizes (<1 mV/min drift).

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. Calculate the pKa at the half-equivalence point.

G N1 Sample: (2R,3S)-Isomer HCl N2 Physicochemical Profiling N1->N2 N3 Chiral Purity (Polarimetry) N2->N3 N4 Thermodynamic Stability (DSC / MP) N2->N4 N5 Aqueous Behavior (Potentiometric pKa) N2->N5 N6 Validated API Building Block N3->N6 N4->N6 N5->N6

Fig 2: Analytical validation workflow ensuring E-E-A-T compliance for API integration.

Application in Pharmaceutical Synthesis

The physical properties of (2R,3S)-3-methylpentan-2-amine hydrochloride seamlessly dictate its application in the lab. Because the hydrochloride salt is highly soluble in water but insoluble in non-polar organics, reaction workups are highly efficient.

When coupling this amine to a carboxylic acid to form an amide, the salt is suspended in an organic solvent (like dichloromethane) alongside a mild organic base (e.g., N,N-diisopropylethylamine, DIPEA). The DIPEA liberates the free base in situ, allowing it to react with the activated ester. Upon completion, any unreacted amine can be easily scrubbed from the organic layer by washing with dilute aqueous HCl, which re-protonates the amine and pulls it into the aqueous waste phase[2].

Understanding these physical properties—solubility, pKa , and stereochemistry—transforms a simple chemical reagent into a highly controllable, precision tool for drug development.

References

  • Scribd. "Understanding Amines: Hybridization & Properties". Scribd Documents. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to (2R,3S)-3-Methylpentan-2-amine Hydrochloride: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary (2R,3S)-3-Methylpentan-2-amine hydrochloride is a highly specialized chiral aliphatic amine salt. As a versatile small-molecule scaffold, it serves as a critical building block in advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-3-Methylpentan-2-amine hydrochloride is a highly specialized chiral aliphatic amine salt. As a versatile small-molecule scaffold, it serves as a critical building block in advanced pharmaceutical synthesis and drug discovery. The precise spatial arrangement dictated by its two contiguous stereocenters (C2 and C3) provides unique conformational rigidity. This guide explores the structural dynamics, synthetic methodologies, and pharmacological utility of this compound, particularly its role in probing receptor binding pockets in central nervous system (CNS) drug design.

Chemical & Structural Profiling

Molecular Identity

The compound consists of a 5-carbon aliphatic chain featuring an amine group at the C2 position and a methyl group at the C3 position. The (2R,3S) designation indicates the specific absolute configuration of these chiral centers, which is paramount for its biological and synthetic applications.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (2R,3S)-3-Methylpentan-2-amine hydrochloride
CAS Number 2193052-02-5
Molecular Formula C₆H₁₆ClN (Salt) / C₆H₁₅N (Free Base)
Molecular Weight 137.65 g/mol
Physical Form Crystalline Solid / Powder
SMILES (Free Base) CCN
Solubility Highly soluble in water, methanol, and DMSO

Data synthesized from commercial chemical databases 1.

The Causality of the Hydrochloride Salt Form

In medicinal chemistry, isolating aliphatic amines as hydrochloride salts is a deliberate, causality-driven choice. The free base of 3-methylpentan-2-amine is a volatile liquid prone to oxidation and atmospheric carbon dioxide absorption (which forms unwanted carbamates). Conversion to the HCl salt yields a stable, non-hygroscopic crystalline solid. This ensures precise stoichiometric handling during complex coupling reactions, enhances shelf-life, and improves aqueous solubility for downstream biological assays.

Mechanistic Role in Drug Design

Conformational Restriction and Receptor Selectivity

The true value of (2R,3S)-3-methylpentan-2-amine lies in its stereochemistry. The adjacent chiral centers create a sterically demanding environment. When this moiety is incorporated into a larger pharmacophore—such as the linker region of a receptor antagonist—the C3-methyl group restricts the rotational freedom of the N-alkyl chain.

This conformational restriction forces the molecule into a specific 3D orientation, which is crucial for target selectivity. For instance, in the development of JDTic analogs (potent and selective kappa opioid receptor (KOR) antagonists), variations in the methyl substitution patterns of the aliphatic chain profoundly impact binding affinity. Researchers utilize specific diastereomers to map the steric constraints of the KOR binding pocket, determining exactly which spatial orientations maximize antagonistic activity without triggering off-target mu (μ) or delta (δ) opioid receptor interactions 2.

ConformationalLogic N1 (2R,3S) Stereocenter Configuration N2 C3-Methyl Steric Bulk N1->N2 N3 C2-Amine Hydrogen Bonding N1->N3 N4 Restricted Bond Rotation N2->N4 N3->N4 N5 High Target Selectivity (e.g., KOR) N4->N5

Logical flow of how the (2R,3S) configuration drives receptor selectivity via conformational restriction.

Synthesis and Resolution Methodologies

Synthesizing the enantiopure (2R,3S)-isomer requires a highly controlled workflow. While asymmetric synthesis using chiral auxiliaries is possible, a robust and scalable approach involves the reductive amination of 3-methylpentan-2-one followed by classical chiral resolution 3.

Step-by-Step Protocol: Reductive Amination & Chiral Resolution

This self-validating protocol ensures both high yield and enantiomeric purity.

Phase 1: Reductive Amination (Diastereomeric Mixture Formation)

  • Preparation: Dissolve 3-methylpentan-2-one (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Imine Formation: Add ammonium acetate (10.0 eq) to the solution. Stir at room temperature for 2 hours to allow the formation of the intermediate imine. Causality Note: A large excess of ammonia is required to prevent the formation of secondary amines via dimerization.

  • Reduction: Cool the reaction vessel to 0°C. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with 1M NaOH, extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diastereomeric mixture of 3-methylpentan-2-amine.

Phase 2: Chiral Resolution and Salt Formation

  • Resolution: Dissolve the crude amine mixture in hot ethanol. Add a specific chiral resolving agent, such as (L)-(+)-tartaric acid or a chiral mandelic acid derivative, depending on the targeted diastereomeric salt solubility.

  • Crystallization: Allow the solution to cool slowly to room temperature. The (2R,3S)-amine chiral salt will selectively crystallize due to its lower solubility in ethanol compared to the other stereoisomers.

  • Liberation: Filter the crystals. Suspend them in a biphasic mixture of 1M NaOH and dichloromethane (DCM) to liberate the free base. Extract the organic layer, dry, and cool to 0°C.

  • HCl Salt Formation: Bubble dry HCl gas through the DCM solution (or add 2M HCl in diethyl ether). The (2R,3S)-3-methylpentan-2-amine hydrochloride will precipitate as a white crystalline solid. Filter and dry under high vacuum.

Synthesis A 3-Methylpentan-2-one B Reductive Amination (NH4OAc, NaBH3CN) A->B C Mixed Amine Isomers (Free Base) B->C D Chiral Resolution (Crystallization) C->D E Free Base Liberation (NaOH / DCM) D->E F HCl Treatment (Target HCl Salt) E->F

Synthetic workflow from ketone precursor to the isolated (2R,3S) hydrochloride salt.

Analytical Validation

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed before utilizing the compound in downstream pharmaceutical synthesis:

  • Chiral HPLC: Run the free base on a chiral stationary phase (e.g., Chiralcel OD-H) to confirm an enantiomeric excess (ee) of >98%. The distinct separation of the four possible stereoisomers validates the efficacy of the crystallization step.

  • ¹H NMR (D₂O): Confirms structural integrity. The doublet corresponding to the C3-methyl and the doublet for the C1-methyl will exhibit specific coupling constants (J-values) characteristic of the anti or gauche conformations inherent to the (2R,3S) relative stereochemistry.

  • Optical Rotation: Measure the specific rotation [α]D​ using a polarimeter to verify the absolute configuration against established literature standards.

References

  • Carroll, F. I., et al. "Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents." Bioorganic & Medicinal Chemistry, 2015. Available at:[Link]

Sources

Foundational

(2R,3S)-3-Methylpentan-2-amine Hydrochloride (CAS 2193052-02-5): A Comprehensive Technical Guide on Synthesis, Stereochemical Control, and Pharmaceutical Applications

Executive Summary In modern drug discovery, the spatial orientation of aliphatic side chains often dictates the binding affinity and pharmacokinetic profile of a small molecule. (2R,3S)-3-Methylpentan-2-amine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of aliphatic side chains often dictates the binding affinity and pharmacokinetic profile of a small molecule. (2R,3S)-3-Methylpentan-2-amine hydrochloride (CAS: 2193052-02-5) is a highly specialized chiral aliphatic amine salt that serves as a critical building block in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs)[1].

With a molecular formula of C₆H₁₆ClN and a molecular weight of 137.65 g/mol , this compound is predominantly utilized as a chiral scaffold. Its precise (2R,3S) stereoconfiguration is essential for fitting into highly specific hydrophobic pockets of target proteins, such as in the development of Defective in Cullin Neddylation 1 (DCN1) inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating protocol for its asymmetric synthesis, and its mechanistic role in pharmacology.

Physicochemical Profiling & Structural Logic

The free base form of 3-methylpentan-2-amine (MW: 101.19 g/mol ) is a volatile liquid prone to atmospheric oxidation and rapid degradation[3].

The Causality of the Hydrochloride Salt: Converting the free amine to its hydrochloride salt is not merely a purification step; it is a fundamental requirement for handling and storage. The protonation of the primary amine (—NH₃⁺) significantly increases the lattice energy, yielding a stable, highly crystalline solid. This prevents volatilization, mitigates hygroscopic degradation when stored correctly, and provides exact stoichiometric control during downstream coupling reactions (e.g., amide bond formation using HATU or EDCI).

Synthetic Methodologies & Stereocontrol

While racemic mixtures of aliphatic amines can be synthesized via classic Gabriel synthesis, achieving the specific (2R,3S) diastereomer requires a highly controlled asymmetric reductive amination[1].

Experimental Protocol: Asymmetric Reductive Amination

The following step-by-step methodology utilizes a chiral auxiliary to enforce stereocontrol. Every step is designed as a self-validating system to ensure high diastereomeric excess (de > 95%).

Step 1: Chiral Imine Condensation

  • Procedure: To a solution of 3-methylpentan-2-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) at room temperature. Stir under an argon atmosphere for 12 hours.

  • Causality: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the ketone carbonyl for nucleophilic attack, and it acts as a chemical desiccant, irreversibly consuming the water byproduct to drive the equilibrium entirely toward the sulfinyl imine.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the ketone mass and the appearance of the imine intermediate ([M+H]⁺) validates the completion of Step 1.

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -78°C. Dropwise, add a bulky hydride source such as L-Selectride (1.5 equiv). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The bulky (R)-tert-butanesulfinyl group sterically blocks one face of the imine double bond. According to the Felkin-Anh transition state model, the highly hindered L-Selectride is forced to attack exclusively from the less sterically hindered face, establishing the (2R,3S) stereocenter.

  • In-Process Validation: Isolate a small aliquot, perform a mini-workup, and analyze via Chiral HPLC. A diastereomeric ratio (dr) of >95:5 confirms successful stereocontrol.

Step 3: Deprotection and Salt Precipitation

  • Procedure: Dissolve the purified sulfinamide intermediate in anhydrous diethyl ether (Et₂O). Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) into the solution at 0°C. Filter the resulting white precipitate and wash with cold Et₂O.

  • Causality: The acidic environment cleaves the sulfinyl auxiliary, releasing the free amine. Because the reaction occurs in a low-polarity solvent (Et₂O), the highly polar amine hydrochloride salt precipitates instantly. This phase separation drives the deprotection to absolute completion and prevents side reactions.

  • In-Process Validation: Analyze the precipitate via ¹H NMR (in D₂O). The absence of the massive tert-butyl singlet (δ ~1.2 ppm) and the presence of the pure amine salt signals validate the final product.

Synthetic Workflow Visualization

G A 3-Methylpentan-2-one (Starting Material) B Chiral Auxiliary Condensation (e.g., (R)-t-Bu-Sulfinamide) A->B Ti(OEt)4, THF (Water Scavenging) C Chiral Sulfinyl Imine Intermediate B->C In-Process Check: LC-MS[M+H]+ D Diastereoselective Reduction (Bulky Hydride Source) C->D Stereocontrol via Felkin-Anh Model E (2R,3S)-Sulfinamide Intermediate D->E In-Process Check: Diastereomeric Ratio (dr) F Acidic Cleavage & Salt Formation (HCl in Et2O) E->F Deprotection G (2R,3S)-3-Methylpentan-2-amine HCl (Target Compound) F->G Precipitation & Filtration

Caption: Synthetic workflow for (2R,3S)-3-methylpentan-2-amine HCl via asymmetric reductive amination.

Analytical Characterization & Quality Control

To ensure the integrity of the (2R,3S)-3-Methylpentan-2-amine hydrochloride batch, rigorous spectroscopic analysis is required[4][5]. The table below summarizes the expected quantitative metrics for validation.

Table 1: Analytical Metrics for (2R,3S)-3-Methylpentan-2-amine HCl

Analytical TechniqueTarget Metric / SignalAssignment / Rationale
¹H NMR (D₂O, 400 MHz) δ 1.25 (d, J = 6.8 Hz, 3H)C1 Methyl protons (adjacent to chiral C2).
δ 3.20 (m, 1H)C2 Methine proton (shifted downfield by the adjacent —NH₃⁺ group).
δ 0.90 (m, 6H)C3-Methyl and C5-Ethyl terminal protons.
¹³C NMR (D₂O, 100 MHz) δ 52.4 ppmC2 (Carbon bearing the primary amine).
FT-IR (ATR, cm⁻¹) 2900 - 2800 cm⁻¹ (Broad)N-H stretching of the primary amine hydrochloride salt (—NH₃⁺).
1600 - 1580 cm⁻¹N-H bending vibration.
Mass Spectrometry (ESI+) m/z 102.1[M+H]⁺Intact free base molecular ion (C₆H₁₆N⁺).
m/z 44.1Base peak resulting from α-cleavage (stable iminium ion formation).

Pharmaceutical Applications & Mechanistic Insights

The primary utility of (2R,3S)-3-Methylpentan-2-amine hydrochloride lies in its role as a stereospecific pharmacophore element.

Mechanistic Case Study: DCN1 Inhibitors In the development of small molecule inhibitors targeting the DCN1-UBC12 protein-protein interaction (crucial in oncology and neddylation pathways), the spatial arrangement of the ligand is paramount[2]. When the (2R,3S)-3-methylpentan-2-amine scaffold is coupled to a larger heterocyclic core via an amide bond, the C3-methyl and C4-C5 ethyl groups act as precise "hydrophobic anchors."

If the stereochemistry is inverted (e.g., to 2S,3R), the ethyl group clashes sterically with the walls of the DCN1 hydrophobic cleft, resulting in a dramatic loss of binding affinity. The (2R,3S) configuration ensures perfect shape complementarity, maximizing Van der Waals interactions while positioning the amine nitrogen perfectly for hydrogen bonding or covalent linkage.

G A Chiral Scaffold (2R,3S)-3-Methylpentan-2-amine B C2 Amine Group H-Bond Donor / Amide Linkage A->B C C3 Methyl Group Steric Anchor A->C D C4-C5 Ethyl Group Hydrophobic Pocket Filler A->D Target Target Protein e.g., DCN1 Hydrophobic Cleft B->Target Hydrogen Bonding C->Target Shape Complementarity D->Target Van der Waals Interactions

Caption: Pharmacophore logic showing how the (2R,3S) stereocenters dictate target protein binding.

Storage, Handling, and Stability

As a hydrochloride salt, the compound is highly stable but retains mild hygroscopic properties.

  • Storage: Must be stored in a tightly sealed container at 2–8°C under an inert atmosphere (Argon or N₂) to prevent moisture absorption.

  • Handling: Weighing should ideally be conducted in a controlled-humidity environment or a glovebox when preparing highly moisture-sensitive downstream reactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015773, 3-Methyl-2-pentanamine." PubChem, 2025.[Link]

  • European Patent Office. "EP3609876B1 - Covalent small molecule DCN1 inhibitors and therapeutic methods using the same.

Sources

Exploratory

An In-depth Technical Guide to (2R,3S)-3-Methylpentan-2-amine hydrochloride: Physicochemical Properties and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals Executive Summary This comprehensive technical guide provides a detailed analysis of (2R,3S)-3-Methylpentan-2-amine hydrochloride, a crucial chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This comprehensive technical guide provides a detailed analysis of (2R,3S)-3-Methylpentan-2-amine hydrochloride, a crucial chemical entity in various research and development sectors. The document elucidates the fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. It offers a robust, step-by-step protocol for accurate molecular weight verification using mass spectrometry, underpinned by scientific principles and practical insights. This guide is intended to serve as an authoritative resource for professionals engaged in chemical synthesis, analysis, and pharmaceutical development, ensuring a thorough understanding and precise application of this compound.

Introduction: The Significance of (2R,3S)-3-Methylpentan-2-amine hydrochloride

(2R,3S)-3-Methylpentan-2-amine hydrochloride is a chiral organic compound that has garnered interest within the scientific community for its potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The stereospecific nature of this compound, defined by the (2R,3S) configuration, is of paramount importance as the biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a desirable characteristic for many laboratory and industrial applications. A precise understanding of its fundamental properties, most notably its molecular weight, is the cornerstone of any quantitative scientific investigation, from stoichiometric calculations in synthetic chemistry to dosage formulations in drug development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of (2R,3S)-3-Methylpentan-2-amine hydrochloride is essential for its effective use. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C6H16ClN[1][2]
Molecular Weight 137.65 g/mol [1][2][3][4][5]
CAS Number 2193052-02-5[1]
Appearance Powder[4]
Purity ≥95%[3][4][6]

The molecular weight is a critical parameter derived from the compound's molecular formula. The relationship between the constituent atoms and the overall molecular weight is a fundamental concept in chemistry, as illustrated in the following diagram.

G Relationship of Atomic Composition to Molecular Weight cluster_elements Constituent Elements cluster_formula Molecular Formula: C6H16ClN C Carbon (C) Atomic Weight: ~12.011 Formula 6 x C 16 x H 1 x Cl 1 x N H Hydrogen (H) Atomic Weight: ~1.008 Cl Chlorine (Cl) Atomic Weight: ~35.453 N Nitrogen (N) Atomic Weight: ~14.007 MW Molecular Weight 137.65 g/mol Formula->MW Sum of Atomic Weights G Workflow for Molecular Weight Determination by ESI-MS A Sample Preparation (1 mg in 1 mL solvent, dilute to 1-10 µg/mL) B Instrument Calibration (Positive Ion Mode) A->B C Parameter Optimization (Capillary Voltage, Cone Voltage, etc.) B->C D Sample Infusion (5-10 µL/min) C->D E Data Acquisition (m/z 50-300) D->E F Data Analysis (Identify [M+H]⁺ peak) E->F G Result: Confirmed Molecular Weight F->G

Sources

Foundational

Pharmacological and Mechanistic Profiling of (2R,3S)-3-Methylpentan-2-amine Hydrochloride

Executive Summary (2R,3S)-3-Methylpentan-2-amine hydrochloride is a highly specific, chiral aliphatic amine. Structurally classified as a short-chain alkylamine, it is a stereoisomer of 1,2-dimethylbutylamine and shares...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-3-Methylpentan-2-amine hydrochloride is a highly specific, chiral aliphatic amine. Structurally classified as a short-chain alkylamine, it is a stereoisomer of 1,2-dimethylbutylamine and shares significant structural homology with known synthetic stimulants such as 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA). While public-domain clinical data on this exact stereoisomer is limited, its spatial arrangement and physicochemical properties provide a robust foundation for predictive pharmacological modeling[1]. This whitepaper delineates the theoretical mechanism of action (MoA) of the (2R,3S) enantiomer, focusing on monoamine transporter modulation, and provides validated experimental workflows for empirical characterization.

Stereochemical & Structural Pharmacology

The biological activity of aliphatic amines is heavily dictated by their stereochemistry and steric bulk. The (2R,3S) configuration of 3-methylpentan-2-amine features two adjacent chiral centers that profoundly influence its docking mechanics[1].

  • Steric Shielding & Pharmacokinetics: The methyl group at the C3 position introduces significant steric hindrance adjacent to the primary amine at C2. This bulky structure is hypothesized to shield the amine from rapid oxidative deamination by monoamine oxidases (MAO-A and MAO-B), thereby extending the compound's biological half-life compared to unbranched aliphatic amines[2].

  • Salt Formulation: Utilizing the hydrochloride (HCl) salt form is critical for in vitro and in vivo applications. The HCl salt ensures high aqueous solubility, allowing the compound to dissolve readily in physiological buffers without the need for organic solvents (like DMSO) that can disrupt lipid bilayers in synaptosomal assays. Once in the physiological pH of the bloodstream, it equilibrates with its free-base form, whose lipophilic alkyl backbone facilitates crossing of the blood-brain barrier (BBB).

Core Mechanism of Action (MoA)

Based on the pharmacological behavior of structurally related psychotropic alkylamines, the primary mechanism of action for (2R,3S)-3-Methylpentan-2-amine hydrochloride is the indirect modulation of the sympathetic nervous system via monoamine transporter interference[3].

Competitive Inhibition of Monoamine Transporters (DAT/NET)

The compound acts as an indirect sympathomimetic by targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to the orthosteric site of these transporters, it competitively inhibits the reuptake of endogenous neurotransmitters from the synaptic cleft[3]. This blockade leads to a cytosolic accumulation of dopamine and norepinephrine, subsequently enhancing postsynaptic adrenergic and dopaminergic signaling. Structural analogs like DMAA exhibit a strong preference for NET over DAT, suggesting that 3-methylpentan-2-amine likely carries similar pressor action risks with a lower potential for dopaminergic positive reinforcement[4].

TAAR1 Independence

Classical amphetamines induce neurotransmitter efflux by acting as potent agonists at the Trace Amine-Associated Receptor 1 (TAAR1). However, pharmacological profiling of the closely related isomer DMBA has demonstrated that it is not an agonist of rodent or human TAAR1[5]. Consequently, the MoA of (2R,3S)-3-Methylpentan-2-amine is predicted to be TAAR1-independent, relying strictly on transporter blockade rather than receptor-mediated reverse transport.

MoA A (2R,3S)-3-Methylpentan-2-amine B DAT / NET Transporters A->B Orthosteric Binding C Competitive Inhibition B->C Transport Blockade D Synaptic Monoamine Accumulation C->D Reuptake Prevention E Enhanced Adrenergic Signaling D->E Receptor Activation

Caption: Proposed TAAR1-independent monoamine transporter modulation pathway.

Quantitative Pharmacological Projections

Because direct binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) for the specific (2R,3S) stereoisomer are not yet standardized in the literature, we must extrapolate from the established profiles of its closest structural analogs (DMAA and DMBA) to establish a predictive framework for assay development[4],[3].

TargetPredicted Affinity ( Ki​ ) / IC50​ Homology Reference ModelBiological Implication
NET ~0.40 - 1.0 µMBased on DMAA profilingPrimary driver of cardiovascular pressor effects.
DAT ~10.0 - 20.0 µMBased on DMAA profilingWeak dopaminergic activity; low abuse potential.
SERT > 50.0 µMBased on general alkylaminesNegligible serotonergic interaction expected.
TAAR1 No AgonismBased on 1,3-DMBA profilingLack of receptor-mediated neurotransmitter efflux.

Experimental Workflows for MoA Validation

To empirically validate the predicted MoA, researchers must employ self-validating in vitro systems. The following protocols are designed with built-in causal logic to ensure data integrity and reproducibility.

Protocol A: Radioligand Competition Binding Assay (DAT/NET)

Objective: To determine the precise binding affinity ( Ki​ ) of (2R,3S)-3-Methylpentan-2-amine hydrochloride at DAT and NET[3]. Causality & Self-Validation: We utilize isolated cell membrane preparations rather than whole cells to eliminate confounding variables such as vesicular uptake or intracellular metabolism. [³H]WIN 35,428 is selected as the radioligand for DAT due to its high specificity and slow dissociation rate, providing a highly stable baseline for competitive displacement.

  • Membrane Preparation: Resuspend CHO cells stably expressing human DAT or NET in an assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Rationale: The inclusion of NaCl and KCl mimics physiological ionic gradients, which are strictly required for the sodium-dependent conformation of these transporters.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of the radioligand ([³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and 25 µL of (2R,3S)-3-Methylpentan-2-amine HCl at varying concentrations ( 10−9 to 10−4 M). Incubate at 25°C for 2 hours to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, thereby preventing non-specific binding of the positively charged amine.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To measure the functional inhibition of neurotransmitter reuptake ( IC50​ ). Causality & Self-Validation: Rat striatal synaptosomes are utilized because they contain a naturally high density of functional DAT and intact presynaptic machinery. A short incubation time is strictly enforced to measure initial uptake rates and prevent artifacts caused by reverse transport or substrate degradation.

  • Synaptosome Isolation: Homogenize fresh rat striatum in 0.32 M sucrose and isolate the synaptosomal fraction via differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for 10 minutes at 37°C. Include a positive control (e.g., Nomifensine) to validate assay sensitivity.

  • Initiation: Add[³H]Dopamine or [³H]Norepinephrine to initiate uptake.

  • Termination: After exactly 5 minutes, terminate the reaction via rapid filtration and wash with ice-cold buffer to halt all biological transport mechanisms instantly.

Workflow Step1 1. Synaptosome Isolation Step2 2. Compound Incubation Step1->Step2 Step3 3. Radioligand Addition Step2->Step3 Step4 4. Rapid Filtration Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Caption: Step-by-step workflow for the Synaptosomal Uptake Inhibition Assay.

References

  • National Institutes of Health (NIH) / PMC. "The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization". [Link]

  • Wikipedia. "1,3-Dimethylbutylamine". [Link]

Sources

Exploratory

Introduction: The Critical Role of Amine Salts in Pharmaceuticals

An In-depth Technical Guide to the Thermochemical Properties of Aminohydrochlorides A significant majority of pharmaceutical drugs are administered as salts, with aminohydrochlorides being one of the most prevalent forms...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of Aminohydrochlorides

A significant majority of pharmaceutical drugs are administered as salts, with aminohydrochlorides being one of the most prevalent forms.[1] This is not a matter of convention but a strategic decision rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Many drug substances are complex organic molecules that are often basic, containing amine functional groups, which tend to render them sparingly soluble in water.[2] By reacting the amine group with hydrochloric acid, an aminohydrochloride salt is formed.[2] This ionic form typically exhibits vastly improved aqueous solubility and stability, which are critical determinants of a drug's bioavailability—its ability to be absorbed and exert a therapeutic effect.[2][3][4][5][6]

The journey from a promising API to a safe, stable, and effective drug product is paved with rigorous characterization. For aminohydrochlorides, understanding their thermochemical properties is paramount. These properties, such as the enthalpy of formation, lattice energy, and enthalpy of solution, govern the energetic landscape of the solid state. They directly influence critical quality attributes including solubility, dissolution rate, physical and chemical stability, and hygroscopicity. A comprehensive thermochemical profile enables scientists to select the optimal solid form, de-risk development by identifying potential stability issues early, and design robust manufacturing processes and formulations.

This guide provides a detailed exploration of the core thermochemical properties of aminohydrochlorides, the state-of-the-art experimental techniques used for their determination, and the practical application of this data in the drug development lifecycle.

Fundamental Thermochemical Concepts

The stability and behavior of an aminohydrochloride salt are governed by the energetic balance between the forces holding the crystal lattice together and the interactions of the ions with a solvent. Three key thermodynamic parameters provide the foundation for this understanding.

Lattice Energy (U)

Lattice energy is the cornerstone of solid-state stability. It is formally defined as the energy required to completely separate one mole of a solid ionic compound into its constituent ions in the gaseous state.[7][8][9]

R-NH₃⁺Cl⁻(s) → R-NH₃⁺(g) + Cl⁻(g) ΔH = U

A high lattice energy indicates strong electrostatic forces holding the ions together, resulting in a more stable, and often less soluble, crystal structure.[10] The magnitude of the lattice energy is primarily influenced by two factors as described by a modified form of Coulomb's Law:

  • Ionic Charge: Greater charges on the cation and anion lead to stronger attraction and higher lattice energy.

  • Ionic Radii: Smaller ions can get closer to each other, resulting in a shorter inter-ionic distance and a stronger electrostatic attraction, thus increasing the lattice energy.[8][10]

Directly measuring lattice energy is experimentally impossible.[9][11] Therefore, it is determined indirectly using a thermochemical cycle known as the Born-Haber cycle . This cycle, an application of Hess's Law, relates the lattice energy to several other measurable enthalpy changes, such as the enthalpy of formation of the salt, the enthalpy of atomization of the constituent elements, ionization energy of the cation-forming element, and the electron affinity of the anion-forming element.[8][10][11]

G cluster_0 cluster_1 cluster_2 Elements Elements R(s) + ½N₂(g) + 1.5H₂(g) + ½Cl₂(g) IonicSolid Ionic Solid R-NH₃⁺Cl⁻(s) Elements->IonicSolid ΔH°f (Enthalpy of Formation) GaseousAtoms Gaseous Atoms R(g) + N(g) + 3H(g) + Cl(g) Elements->GaseousAtoms ΔH°atom (Atomization) GaseousIons Gaseous Ions R-NH₃⁺(g) + Cl⁻(g) GaseousAtoms->GaseousIons IE (Ionization Energy) + EA (Electron Affinity) GaseousIons->IonicSolid -U (Lattice Energy)

A generalized Born-Haber cycle for an aminohydrochloride salt.
Enthalpy of Solution (ΔHₛₒₗ)

The enthalpy of solution is the heat absorbed (endothermic) or released (exothermic) when one mole of a substance dissolves in a large excess of a solvent.[12] It is a direct and critical measure of the energetic changes that occur during dissolution and is therefore intimately linked to solubility.

The process of dissolution can be conceptually broken down into two steps:

  • The energy required to break apart the crystal lattice into gaseous ions (Lattice Energy, U).

  • The energy released when these gaseous ions become solvated (Enthalpy of Hydration/Solvation, ΔHₛₒₗᵥ).

Therefore, the enthalpy of solution is the net result of these two opposing energy terms:

ΔHₛₒₗ = U + ΔHₛₒₗᵥ

This relationship highlights the competitive nature of dissolution. For a compound to dissolve, the energy released upon ion solvation must be comparable to, or greater than, the energy required to overcome the crystal lattice forces.

G Solid R-NH₃⁺Cl⁻(s) (Solid State) Solution R-NH₃⁺(aq) + Cl⁻(aq) (Solution State) Solid->Solution ΔHsol (Enthalpy of Solution) GasIons R-NH₃⁺(g) + Cl⁻(g) (Gaseous Ions) Solid->GasIons U (Lattice Energy) GasIons->Solution ΔHhyd (Enthalpy of Hydration)

Thermochemical cycle relating solution, lattice, and hydration enthalpies.

Core Experimental Characterization Techniques

Accurate determination of thermochemical properties requires precise and sensitive instrumentation. The following techniques are indispensable tools in the pharmaceutical scientist's arsenal for characterizing aminohydrochlorides.

Differential Scanning Calorimetry (DSC)

Causality and Application: DSC is a cornerstone thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[13][14] It is chosen for its versatility in detecting any physical or chemical process that involves an exchange of heat. For aminohydrochlorides, DSC is the primary tool for determining melting points, detecting polymorphic forms, and assessing thermal stability and drug-excipient compatibility.[14][15][16] Different crystalline forms (polymorphs) of the same compound will have different crystal packing and, consequently, different lattice energies, leading to unique melting points and enthalpies of fusion that are readily detected by DSC.[14]

Key Data Obtained:

  • Melting Point (Tₘ) & Enthalpy of Fusion (ΔHբᵤₛ): Provides information on purity and lattice strength.

  • Glass Transition (T₉): Characterizes amorphous content.

  • Crystallization/Polymorphic Transitions: Reveals solid-state form changes upon heating or cooling.

  • Decomposition Temperature: Indicates the onset of thermal degradation.

  • Sample Preparation: Accurately weigh 3-5 mg of the aminohydrochloride powder into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid to prevent any loss of sample due to sublimation or decomposition. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point.[17]

    • A nitrogen purge (20-50 mL/min) is typically used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events. Endothermic events (e.g., melting) are shown as peaks, while exothermic events (e.g., crystallization) are shown as troughs (by convention). The peak area is integrated to calculate the enthalpy change of the transition.

High-level experimental workflow for DSC analysis.
Solution Calorimetry

Causality and Application: While DSC provides information on the solid state, solution calorimetry directly probes the interaction between the solid and a solvent by measuring the heat of solution (ΔHₛₒₗ).[12] This technique is chosen when a precise, quantitative measure of the dissolution energetics is required. It is exceptionally sensitive for detecting and quantifying subtle differences in the crystal lattice energy between polymorphs or for determining the degree of crystallinity in a sample.[12] A more stable, higher lattice energy polymorph will have a more endothermic (or less exothermic) heat of solution compared to a metastable form.

Key Data Obtained:

  • Enthalpy of Solution (ΔHₛₒₗ): A direct measure of the energy of the dissolution process.

  • Enthalpy of Dilution: Measures heat changes upon further dilution of a solution.

  • Calorimeter Calibration (Self-Validation): The trustworthiness of the measurement hinges on accurate calibration. This is performed by measuring the heat of a well-characterized chemical reaction. The dissolution of ammonium chloride (NH₄Cl) or the neutralization of TRIS (tris(hydroxymethyl)aminomethane) with HCl are common standards.[18][19] This step determines the heat capacity of the calorimeter system.

  • Solvent Preparation: Accurately measure a known volume or mass of the desired solvent (e.g., deionized water, buffer) into the calorimeter's reaction vessel (a Dewar flask).[18] Allow the solvent to reach thermal equilibrium with the surrounding thermostatic bath (e.g., 25.00 °C).[18]

  • Sample Preparation: Accurately weigh a small amount of the aminohydrochloride sample into a glass ampoule and seal it.

  • Initiation of Dissolution: Submerge the ampoule in the solvent within the Dewar. Once the entire system is at thermal equilibrium (a stable temperature baseline is recorded), break the ampoule to initiate dissolution.[18]

  • Temperature Monitoring: Record the temperature change of the solution over time until a stable final temperature is reached and the post-reaction thermal baseline is established.[20]

  • Calculation: The heat of the reaction (q) is calculated from the observed temperature change (ΔT) and the previously determined heat capacity of the calorimeter. The molar enthalpy of solution (ΔHₛₒₗ) is then calculated by dividing q by the number of moles of the sample.

Workflow for determining enthalpy of solution via calorimetry.

Data Synthesis and Application in Drug Development

The true power of thermochemical characterization lies in synthesizing the data from multiple techniques to build a comprehensive profile of the aminohydrochloride salt. This integrated understanding is crucial for making informed decisions throughout the drug development process.

Connecting Thermochemical Data to Pharmaceutical Properties

The relationship between the measured thermochemical properties and the critical pharmaceutical attributes of an aminohydrochloride is direct and predictive:

  • Solubility & Dissolution: A high lattice energy (inferred from a high melting point in DSC) and a highly endothermic enthalpy of solution are strong indicators of poor solubility. This information guides formulators to select appropriate solubilization strategies.

  • Physical Stability: DSC is the workhorse for polymorph screening. Identifying the most stable polymorphic form (typically the one with the highest melting point and lowest free energy) is critical to prevent unwanted phase transformations during storage, which could alter the drug's bioavailability.

  • Chemical Stability: Thermal analysis (DSC and TGA) helps establish the degradation temperature of the API. This data is essential for setting appropriate drying temperatures, manufacturing conditions, and storage recommendations to prevent chemical decomposition.

Illustrative Data: Polymorph Selection

Consider a hypothetical new aminohydrochloride API, "Drug-HCl," that can exist in two polymorphic forms, A and B. Thermochemical characterization provides the following data:

PropertyTechniqueForm AForm BInterpretation
Melting Point (Tₘ) DSC185 °C172 °CForm A has a more stable crystal lattice.
Enthalpy of Fusion (ΔHբᵤₛ) DSC35 kJ/mol28 kJ/molMore energy is required to break Form A's lattice.
Enthalpy of Solution (ΔHₛₒₗ) Solution Calorimetry+15 kJ/mol+8 kJ/molForm B is energetically more favorable to dissolve.
Aqueous Solubility HPLC10 mg/mL25 mg/mLThe lower energy barrier for dissolution of Form B translates to higher solubility.

Conclusion

The formation of an aminohydrochloride salt is a fundamental strategy for improving the drug-like properties of amine-containing APIs. However, the simple act of salt formation opens a complex world of solid-state chemistry where subtle energetic differences can have profound impacts on the final drug product's performance and safety. A thorough characterization of thermochemical properties using techniques like Differential Scanning Calorimetry and Solution Calorimetry is not merely an academic exercise; it is an indispensable component of modern, science-driven drug development. By providing a quantitative understanding of the forces that govern crystal stability and dissolution, these methods empower researchers to select the optimal solid form, design robust formulations, and ultimately deliver safer and more effective medicines.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (3-Aminocyclobutyl)methanol Hydrochloride.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • Molecular Energetics Group. (n.d.). Reaction-Solution Calorimetry.
  • Cysewska, M., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666.
  • Vaia. (n.d.). Many drugs are sold as their hydrochloride salts.
  • ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • TA Instruments. (2022, February 7). What is Differential Scanning Calorimetry?.
  • Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Current Pharmaceutical Biotechnology, 6(3), 215-222.
  • Fisher, J. L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Chemical Neuroscience, 13(16), 2476-2484.
  • Reddit. (2014, February 18). Why do so many medications have "HCl" in them?. r/askscience.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Truman ChemLab. (2012, December 19). Solution Calorimetry.
  • Chemistry LibreTexts. (2023, November 6). 21.5: Lattice Energies of Crystals.
  • Expii. (n.d.). Lattice Energy — Born-Haber Cycle & Examples.
  • CIE A-Level Chemistry. (n.d.). 23.1 Lattice energy and Born-Haber cycles.
  • Chemguide. (n.d.). lattice enthalpy (lattice energy).
  • YouTube. (2018, November 7). Solution Calorimetry.

Sources

Foundational

The Privileged Chiral Scaffold: A Technical Review of (2R,3S)-3-Methylpentan-2-amine Hydrochloride

Executive Summary In modern drug discovery and complex organic synthesis, the strategic deployment of chiral aliphatic amines is paramount. (2R,3S)-3-Methylpentan-2-amine hydrochloride represents a highly specialized, st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic deployment of chiral aliphatic amines is paramount. (2R,3S)-3-Methylpentan-2-amine hydrochloride represents a highly specialized, sterically hindered stereoisomer utilized as a versatile small-molecule scaffold. Unlike simple straight-chain amines, the adjacent chiral centers at C2 and C3 impart a rigid conformational lock. This technical guide explores the physicochemical profiling, the stereochemical causality of its synthesis, and its applications in rational drug design.

Physicochemical Profiling & Stereochemical Significance

Short-chain aliphatic amines in their free base form are notoriously volatile, hygroscopic, and susceptible to degradation via atmospheric carbon dioxide (forming carbamates). The conversion to a hydrochloride salt ensures long-term bench stability, crystalline handling, and high aqueous solubility, making it an ideal reagent for high-throughput library synthesis[1].

The defining feature of (2R,3S)-3-methylpentan-2-amine is its steric bulk. The presence of a methyl group at C3 and an amino group at C2 creates significant steric hindrance. In medicinal chemistry, this structural motif is utilized to shield adjacent functional groups (such as amide bonds) from enzymatic cleavage, thereby enhancing the metabolic stability of the resulting drug candidate against monoamine oxidases and[2].

Table 1: Physicochemical Properties of the Target Scaffold
PropertyValue
Chemical Name (2R,3S)-3-Methylpentan-2-amine hydrochloride
CAS Number 2193052-02-5
Molecular Formula C₆H₁₆ClN
Molecular Weight 137.65 g/mol
Physical State Solid crystalline powder
Stereocenters C2 (R), C3 (S)
Purity Standard ≥ 95% (typically assessed via HPLC/GC-MS)

Data synthesized from commercial chemical databases,[3].

De Novo Synthesis & The Stereochemical "Inversion" Illusion

A profound demonstration of chemical causality lies in the synthesis of (2R,3S)-3-methylpentan-2-amine from a naturally occurring amino acid: L-Isoleucine . L-Isoleucine possesses the (2S,3S) configuration. When the carboxylic acid of L-isoleucine is reduced to a methyl group, the spatial geometry of the molecule remains completely unchanged. However, the Cahn-Ingold-Prelog (CIP) priority rules dictate a nomenclature inversion at C2.

In L-isoleucine, the -COOH group is Priority 2, and the sec-butyl group is Priority 3. When -COOH is converted to -CH₃, the new methyl group drops to Priority 3, promoting the sec-butyl group to Priority 2. This mathematical swapping of priorities 2 and 3 reverses the stereochemical designation from (S) to (R) at C2, while C3 remains unaffected. Thus, (2S,3S)-isoleucine yields (2R,3S)-3-methylpentan-2-amine.

Table 2: CIP Priority Mapping at the C2 Chiral Center
Priority RankL-Isoleucine (2S,3S)Target Amine (2R,3S)
1st -NH₂-NH₂
2nd -COOH-CH(CH₃)(CH₂CH₃) (sec-butyl)
3rd -CH(CH₃)(CH₂CH₃) (sec-butyl)-CH₃
4th -H-H
Result (2S) Configuration (2R) Configuration
Protocol: Stereoretentive Synthesis from L-Isoleucine

This self-validating protocol ensures the absolute preservation of spatial geometry while achieving the functional group transformation.

Step 1: Reduction to L-Isoleucinol

  • Action: Suspend L-isoleucine in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄) and reflux for 12 hours.

  • Causality: LiAlH₄ is a powerful nucleophilic reducing agent that fully reduces the carboxylic acid to a primary alcohol without risking the epimerization of the sensitive alpha-stereocenter.

Step 2: Amine Protection and Hydroxyl Activation

  • Action: Treat the resulting amino alcohol with Boc-anhydride (Boc₂O) and Triethylamine (Et₃N) to protect the amine. Subsequently, react the intermediate with p-Toluenesulfonyl chloride (TsCl) in pyridine.

  • Causality: The amine must be Boc-protected to prevent an intramolecular Sₙ2 attack on the activated alcohol, which would undesirably form an aziridine ring. Tosylation converts the hydroxyl into an excellent leaving group.

Step 3: Deoxygenation via Hydride Displacement

  • Action: Treat the O-tosyl intermediate with Super Hydride (LiBHEt₃) in THF at room temperature.

  • Causality: LiBHEt₃ provides a highly nucleophilic hydride that displaces the tosylate via an Sₙ2 mechanism. Because this displacement occurs at C1 (an achiral center), the spatial geometries at C2 and C3 are perfectly preserved.

Step 4: Deprotection and Salt Formation

  • Action: Dissolve the purified Boc-amine in 4M HCl in dioxane. Stir for 2 hours, then evaporate the solvent to precipitate the product.

  • Causality: The acidic conditions cleanly cleave the Boc protecting group and simultaneously protonate the amine, yielding the highly stable, water-soluble[1].

Synthesis A 1. L-Isoleucine (2S,3S)-2-amino-3-methylpentanoic acid B Reduction (LiAlH4 / THF) Preserves C2/C3 Geometry A->B C 2. L-Isoleucinol (2S,3S)-2-amino-3-methylpentan-1-ol B->C D Boc Protection & Tosylation Activates C1 for Displacement C->D E 3. O-Tosyl Intermediate D->E F LiBHEt3 Reduction & HCl Deprotection CIP Priority Swap (S -> R) E->F G 4. (2R,3S)-3-Methylpentan-2-amine HCl Target Stereoisomer F->G

Synthetic workflow from L-Isoleucine to (2R,3S)-3-Methylpentan-2-amine HCl.

Applications in Medicinal Chemistry & Target Engagement

The (2R,3S)-3-methylpentan-2-amine scaffold is highly prized in rational drug design. Its structural similarity to known aliphatic amine stimulants (such as 1,3-dimethylamylamine, DMAA, and 1,2-dimethylbutylamine) makes it a valuable precursor for investigating monoamine transporter interactions and [4].

More importantly, it serves as a critical chiral building block for G-protein coupled receptor (GPCR) ligands. For instance, the synthesis of sub-nanomolar kappa-opioid receptor antagonists (such as analogs of the potent antagonist JDTic) relies heavily on the incorporation of complex, sterically hindered chiral amines. The precise (2R,3S) geometry allows the ligand to navigate the narrow, stereospecific binding pockets of the receptor, while the bulky alkyl branches lock the molecule into its bioactive conformation[5].

PharmLogic Scaffold (2R,3S)-3-Methylpentan-2-amine Steric Bulky Alkyl Branches Scaffold->Steric Chiral Defined (2R,3S) Geometry Scaffold->Chiral Metab Steric Shielding (CYP450 Resistance) Steric->Metab Bind Stereospecific Binding (GPCR Pockets) Chiral->Bind Drug Optimized Lead Compound Metab->Drug Bind->Drug

Pharmacological logic of structural modifications using the (2R,3S) chiral scaffold.

Analytical Validation & Quality Control

To ensure the diastereomeric purity of the synthesized or procured scaffold, rigorous analytical validation is required. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the industry standards for evaluating these hindered amines[6].

Table 3: Recommended Analytical Parameters
TechniqueParameterSetting / Condition
GC-MS ColumnCapillary column (30 m x 0.25 mm, 0.25 µm film)
GC-MS Carrier GasHelium (constant flow)
HPLC-UV ColumnC18 Reverse Phase
HPLC-UV Mobile PhaseWater / Acetonitrile gradient with 0.1% TFA
HPLC-UV DetectionUV at 210 nm

Sources

Protocols & Analytical Methods

Method

Synthesis of (2R,3S)-3-Methylpentan-2-amine hydrochloride

An Application Note for the Stereoselective Synthesis of (2R,3S)-3-Methylpentan-2-amine Hydrochloride Abstract This document provides a comprehensive guide for the stereoselective synthesis of (2R,3S)-3-Methylpentan-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Stereoselective Synthesis of (2R,3S)-3-Methylpentan-2-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (2R,3S)-3-Methylpentan-2-amine hydrochloride, a chiral amine with applications in pharmaceutical development. Chiral amines are critical building blocks in medicinal chemistry, where specific stereoisomers are often responsible for the desired pharmacological activity.[1][2] This application note details a robust and highly diastereoselective synthetic strategy employing a chiral auxiliary, specifically (R)-tert-butanesulfinamide, to control the stereochemical outcome. The narrative explains the causality behind experimental choices, from the selection of the synthetic route to the specific reaction conditions. We provide detailed, step-by-step protocols for the synthesis, purification, and characterization of the target compound, ensuring a self-validating system for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[3][4] It is estimated that 40-45% of small-molecule drugs contain at least one chiral amine, underscoring their importance in modern medicine.[2] The three-dimensional arrangement of atoms at a stereocenter can dramatically influence a molecule's biological activity, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, the development of reliable and efficient methods for the asymmetric synthesis of chiral amines is a cornerstone of synthetic organic chemistry.[2][5]

The target molecule, (2R,3S)-3-Methylpentan-2-amine, possesses two contiguous stereocenters, presenting a significant synthetic challenge. Controlling the relative and absolute stereochemistry requires a carefully designed synthetic strategy. This guide focuses on a modern and highly effective approach using a chiral auxiliary to achieve the desired (2R,3S) configuration with high fidelity.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis

A retrosynthetic analysis of the target amine hydrochloride suggests disconnecting the C-N bond, leading back to a chiral imine or a related precursor. To control the stereochemistry at both the C2 and C3 positions, a strategy that allows for the diastereoselective formation of one of these centers relative to the other is ideal. The use of a chiral auxiliary, temporarily attached to the nitrogen atom, is a powerful method to achieve this.[6] Our chosen strategy involves the condensation of 3-methyl-2-pentanone with the commercially available (R)-tert-butanesulfinamide (Ellman's auxiliary), followed by a diastereoselective reduction and subsequent removal of the auxiliary.

G Target (2R,3S)-3-Methylpentan-2-amine HCl Amine (2R,3S)-3-Methylpentan-2-amine Target->Amine HCl formation Sulfinamide (R,2R,3S)-N-(3-Methylpentan-2-yl)-tert-butanesulfinamide Amine->Sulfinamide Auxiliary Cleavage (HCl) Sulfinylimine (R,E)-N-(3-Methylpentan-2-ylidene)-tert-butanesulfinamide Sulfinamide->Sulfinylimine Diastereoselective Reduction Precursors 3-Methyl-2-pentanone + (R)-tert-Butanesulfinamide Sulfinylimine->Precursors Condensation

Caption: Retrosynthetic pathway for (2R,3S)-3-Methylpentan-2-amine HCl.

Rationale for Strategy Selection

The use of tert-butanesulfinamide as a chiral auxiliary offers several distinct advantages:[3][7]

  • High Stereocontrol: The bulky tert-butyl group effectively shields one face of the C=N bond of the derived N-sulfinylimine, directing the approach of a reducing agent to the opposite face. This leads to predictable and high levels of diastereoselectivity.[6]

  • Reliability and Versatility: This methodology has been successfully applied to a wide range of ketones and aldehydes.[3]

  • Mild Cleavage Conditions: The auxiliary can be readily removed under acidic conditions, which concurrently allows for the formation of the desired hydrochloride salt in the final step.

The key stereochemistry-determining step is the reduction of the N-sulfinylimine. The observed stereoselectivity can be rationalized by a six-membered ring transition state model where the hydride reagent coordinates to the sulfinyl oxygen and delivers the hydride to the less sterically hindered face of the imine carbon.

Detailed Experimental Protocols

This synthesis is performed in three main stages: 1) Formation of the N-sulfinylimine, 2) Diastereoselective reduction to the N-sulfinylamine, and 3) Cleavage of the auxiliary to yield the final hydrochloride salt.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
3-Methyl-2-pentanone100.165.0 g49.9Commercially available
(R)-(+)-tert-Butanesulfinamide121.216.34 g52.3Ellman's Auxiliary
Titanium (IV) ethoxide [Ti(OEt)₄]228.1113.66 g (12.3 mL)59.9Lewis acid catalyst, moisture sensitive
Tetrahydrofuran (THF)-250 mL-Anhydrous, inhibitor-free
Sodium borohydride (NaBH₄)37.833.78 g99.8Reducing agent
Methanol (MeOH)-150 mL-Anhydrous
Hydrochloric acid (HCl) in 1,4-dioxane-~25 mL (4.0 M)~100For cleavage and salt formation
Diethyl ether (Et₂O)-500 mL-For work-up and precipitation
Brine-100 mL-Saturated aqueous NaCl solution
Sodium sulfate (Na₂SO₄)-As needed-Anhydrous, for drying

Safety Precautions:

  • Titanium (IV) ethoxide: Moisture-sensitive and irritant. Handle under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Sodium borohydride: Flammable solid and toxic. Reacts with water to produce hydrogen gas. Do not quench with acid directly.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • HCl in Dioxane: Corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Synthesis of (R,E)-N-(3-Methylpentan-2-ylidene)-tert-butanesulfinamide

This step involves the Lewis acid-catalyzed condensation of the ketone with the chiral auxiliary. Ti(OEt)₄ acts as both a catalyst and a water scavenger, driving the equilibrium towards the imine product.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methyl-2-pentanone (5.0 g, 49.9 mmol) and (R)-(+)-tert-butanesulfinamide (6.34 g, 52.3 mmol, 1.05 eq).

  • Add 200 mL of anhydrous THF to the flask via cannula.

  • While stirring the resulting solution at room temperature, add titanium (IV) ethoxide (12.3 mL, 59.9 mmol, 1.2 eq) dropwise over 5 minutes.

  • Heat the reaction mixture to 65 °C (reflux) and maintain for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of brine with rapid stirring. A white precipitate of titanium salts will form.

  • Stir vigorously for 15 minutes, then filter the slurry through a pad of Celite®. Wash the filter cake with diethyl ether (2 x 50 mL).

  • Transfer the combined filtrate to a separatory funnel, separate the organic layer, and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine as a pale yellow oil. The product is often used in the next step without further purification.

Protocol 2: Diastereoselective Reduction of the N-Sulfinylimine

The reduction is performed at low temperature to maximize diastereoselectivity. Sodium borohydride is a mild and effective reducing agent for this transformation.

Procedure:

  • Transfer the crude N-sulfinylimine from the previous step into a 500 mL round-bottom flask and dissolve it in 150 mL of anhydrous THF.

  • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • In a separate flask, carefully add sodium borohydride (3.78 g, 99.8 mmol, 2.0 eq) to the cooled solution in portions over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -40 °C for 4 hours. Monitor the reaction by TLC until the starting imine is consumed.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution, followed by 50 mL of water.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is a mixture of diastereomers. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude oil.

Protocol 3: Auxiliary Cleavage and Hydrochloride Salt Formation

The final step removes the chiral auxiliary and isolates the target amine as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Procedure:

  • Dissolve the crude N-sulfinylamine from the previous step in 100 mL of anhydrous methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add 4.0 M HCl in 1,4-dioxane (25 mL, 100 mmol, ~2.0 eq) to the stirred solution. A white precipitate may begin to form.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour. A white precipitate of tert-butanesulfinamide will form.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Add 150 mL of diethyl ether to the residue and stir or sonicate the slurry for 15 minutes to break up any clumps. This step helps to dissolve the cleaved auxiliary and other organic impurities, leaving the desired amine hydrochloride salt as a solid.

  • Isolate the white solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL).

  • Dry the solid under high vacuum to afford (2R,3S)-3-Methylpentan-2-amine hydrochloride. The product can be recrystallized from an appropriate solvent system (e.g., isopropanol/diethyl ether) if further purification is needed.

Overall Synthesis and Purification Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cleavage & Salt Formation cluster_3 Analysis A1 Combine Ketone, Auxiliary, and THF A2 Add Ti(OEt)₄ A1->A2 A3 Reflux for 12h A2->A3 A4 Quench with Brine A3->A4 A5 Filter & Extract A4->A5 A6 Dry & Concentrate A5->A6 B1 Dissolve Imine in THF A6->B1 Crude Imine B2 Cool to -40 °C B1->B2 B3 Add NaBH₄ B2->B3 B4 Stir for 4h B3->B4 B5 Quench & Extract B4->B5 B6 Dry & Concentrate B5->B6 C1 Dissolve in MeOH B6->C1 Crude Sulfinamide C2 Add HCl in Dioxane at 0 °C C1->C2 C3 Stir at RT for 1h C2->C3 C4 Concentrate to Dryness C3->C4 C5 Triturate with Et₂O C4->C5 C6 Filter & Dry Solid C5->C6 D1 ¹H & ¹³C NMR C6->D1 Final Product D2 Mass Spectrometry C6->D2 D3 Chiral HPLC (for ee) C6->D3 D4 Melting Point C6->D4

Caption: Detailed workflow for the synthesis and analysis of the target compound.

Characterization Data

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (2R,3S)-3-Methylpentan-2-amine hydrochloride.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, D₂O)Expect signals corresponding to the two CH₃ groups, the CH₂ group of the ethyl moiety, and the two CH protons. The broad signal for the -NH₃⁺ protons will be visible. Coupling patterns will confirm connectivity.
¹³C NMR (100 MHz, D₂O)Expect 6 distinct carbon signals corresponding to the molecular structure. Chemical shifts will be characteristic for aliphatic carbons.[8]
Mass Spectrometry ESI+ mode should show the [M+H]⁺ ion for the free amine at m/z 102.2.
Chiral HPLC/GC Analysis of the free amine (after neutralization) on a chiral column is required to determine the enantiomeric excess (ee) by comparing with an authentic racemic sample.
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Imine formation) Incomplete reaction; presence of water.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Use a higher excess of Ti(OEt)₄.
Low diastereoselectivity in Step 2 Reduction temperature was too high.Maintain the reaction temperature rigorously at or below -40 °C. Consider using a bulkier reducing agent like L-Selectride® for potentially higher selectivity.
Incomplete cleavage of auxiliary (Step 3) Insufficient acid or reaction time.Increase the amount of HCl solution used. Extend the reaction time at room temperature.
Product is an oil, not a solid Impurities are present; incorrect stoichiometry of HCl.Purify the intermediate sulfinamide by column chromatography before cleavage. Ensure complete removal of solvent. Recrystallize from a suitable solvent.

Conclusion

This application note presents a reliable and highly stereocontrolled method for the synthesis of (2R,3S)-3-Methylpentan-2-amine hydrochloride. The protocol leverages the well-established Ellman's auxiliary chemistry to effectively control the formation of two adjacent stereocenters, delivering the target compound with high diastereoselectivity. The detailed, step-by-step procedures, coupled with mechanistic insights and troubleshooting advice, provide researchers with a robust framework for accessing this and other valuable chiral amines for applications in pharmaceutical research and development.

References

  • BenchChem. (2025). Synthesis of Chiral Amines from Benzylamino Alcohols: A Detailed Protocol for Researchers. Benchchem.com.
  • Sibi, M. P., & Stanley, L. M. (2010). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. PMC. [Link]

  • Chavarria, C., et al. (2019). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PMC. [Link]

  • BenchChem. (2025). Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers. Benchchem.com.
  • Bentham Science Publishers. (2021). Reduction of Oximes and Hydrazones: Asymmetric and Diastereoselective Approaches. Bentham Science. [Link]

  • Royal Society of Chemistry. (n.d.). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. RSC Publishing. [Link]

  • Cardillo, G., & Tolomelli, A. (2006). Stereoselective synthesis of β-amino acids. Taylor & Francis Online. [Link]

  • Li, Z., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PMC. [Link]

  • Sleebs, B. E., & Wlaker, T. (2025). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). Diastereoselective reduction of oximes to anti-β2,3-amino amides, and.... [Link]

  • Fontaine, E., et al. (n.d.). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-pentanamine. PubChem. [Link]

  • Journal of the American Chemical Society. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. [Link]

  • ACS Publications. (2005). Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid) Potentiator. Organic Process Research & Development. [Link]

  • Scattolin, T., & Nolan, S. P. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. Benchchem.com.
  • Google Patents. (n.d.). MX2009000911A - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentana mine.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • TSI Journals. (2010). Preparation of optically active amines from oximes yeast catalyzed selective reduction. [Link]

  • Google P
  • National Center for Biotechnology Information. (n.d.). (2R,3R)-3-methylpentan-2-amine. PubChem. [Link]

  • Google Patents. (n.d.). US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • BenchChem. (n.d.). Spectroscopic Profile of 3-Methyl-3-penten-2-one: A Technical Guide. Benchchem.com.
  • PubChemLite. (n.d.). 3-methylpentan-2-amine hydrochloride (C6H15N). [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • Google Patents. (n.d.). CN101495447A - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • National Center for Biotechnology Information. (n.d.). (2R,3S)-3-amino-2-methylpentanoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and.... [Link]

  • ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Request PDF. [Link]

  • Liu, J., et al. (2013). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. [Link]

  • precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)-. [Link]

  • Alcaide, B., & Almendros, P. (2020). Special Issue: Development of Asymmetric Synthesis. PMC. [Link]

  • Macmillan Group, Princeton University. (n.d.). Enantioselective Organocatalytic Amine Conjugate Addition. [Link]

Sources

Application

Application Notes and Protocols: (2R,3S)-3-Methylpentan-2-amine as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Amines in Modern Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the control of stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. A significant portion of biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral amines, in particular, are invaluable building blocks and reagents in the synthesis of these enantiomerically pure compounds.[] They serve as versatile synthons, chiral auxiliaries to direct the stereochemistry of reactions, and as resolving agents for the separation of racemic mixtures.[3][4] This guide focuses on the potential applications of (2R,3S)-3-Methylpentan-2-amine, a readily accessible chiral amine, as a valuable tool in the asymmetric synthesis toolbox. While specific applications of this particular stereoisomer are not extensively documented, its structural features allow for well-founded proposals for its use based on established principles of asymmetric synthesis.

(2R,3S)-3-Methylpentan-2-amine is a chiral primary amine with two stereocenters. Its relatively simple, non-aromatic structure makes it an interesting candidate for applications where steric bulk and electronic effects need to be carefully tuned.

Physicochemical Properties

A summary of the available physicochemical properties for 3-methylpentan-2-amine is presented below. It is important to note that these properties may vary slightly for the specific (2R,3S) stereoisomer.

PropertyValueSource
Molecular Formula C₆H₁₅N[5][6]
Molecular Weight 101.19 g/mol [5][7]
CAS Number 35399-81-6 (unspecified stereoisomer)[5][6]
CAS Number for HCl salt 2193052-02-5[8][9]
Purity (typical) ≥95%[5]
Canonical SMILES CCC(C)C(C)N[6]
InChI Key ZFAGOADKDXXTSV-UHFFFAOYSA-N[5]

Application I: (2R,3S)-3-Methylpentan-2-amine as a Chiral Resolving Agent

Principle of Diastereomeric Salt Resolution

One of the most robust and scalable methods for separating enantiomers is through diastereomeric salt formation.[10][11] A racemic mixture of a chiral acid can be reacted with an enantiomerically pure chiral base, such as (2R,3S)-3-Methylpentan-2-amine, to form a mixture of two diastereomeric salts.[3][12] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10][11] The less soluble diastereomer will crystallize out of solution, while the more soluble one remains in the mother liquor. The resolved acid can then be recovered by treating the isolated diastereomeric salt with a strong acid, and the chiral resolving agent can often be recovered and reused.

Experimental Workflow: Chiral Resolution of a Racemic Carboxylic Acid

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiopure Acid & Recovery of Amine racemic_acid Racemic Carboxylic Acid (R/S)-RCOOH salt_formation Salt Formation (R/S)-RCOO⁻ • (2R,3S)-Amine⁺ racemic_acid->salt_formation chiral_amine (2R,3S)-3-Methylpentan-2-amine chiral_amine->salt_formation solvent_screening Solvent Screening (e.g., EtOH, MeOH, Acetone) solvent_screening->salt_formation crystallization Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-RCOO⁻ • (2R,3S)-Amine⁺) filtration->less_soluble mother_liquor Mother Liquor (Enriched in (S)-RCOO⁻ • (2R,3S)-Amine⁺) filtration->mother_liquor acidification_salt Acidification (e.g., HCl) less_soluble->acidification_salt basification_ml Basification (e.g., NaOH) mother_liquor->basification_ml extraction_acid Extraction acidification_salt->extraction_acid enantiopure_acid Enantiopure Carboxylic Acid (e.g., (R)-RCOOH) extraction_acid->enantiopure_acid extraction_amine Extraction basification_ml->extraction_amine recovered_amine (2R,3S)-3-Methylpentan-2-amine extraction_amine->recovered_amine

Caption: Workflow for chiral resolution.

Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general guideline for the resolution of a model racemic carboxylic acid, ibuprofen, using (2R,3S)-3-Methylpentan-2-amine. Optimization of solvent, temperature, and stoichiometry will likely be necessary for other substrates.

Materials:

  • Racemic Ibuprofen

  • (2R,3S)-3-Methylpentan-2-amine

  • Solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • Solvent Screening (Small Scale):

    • In separate test tubes, dissolve small, equimolar amounts of racemic ibuprofen and (2R,3S)-3-Methylpentan-2-amine in a minimal amount of various heated solvents.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields a crystalline precipitate. This will be the solvent of choice for the preparative scale resolution.

  • Preparative Scale Resolution:

    • In a flask equipped with a reflux condenser, dissolve racemic ibuprofen (1.0 eq) in the chosen solvent with heating.

    • In a separate container, dissolve (2R,3S)-3-Methylpentan-2-amine (0.5 - 1.0 eq, optimization may be required) in a minimal amount of the same solvent.

    • Slowly add the amine solution to the heated ibuprofen solution with stirring.

    • Allow the mixture to cool slowly to room temperature. Seeding with a crystal from the screening experiment can be beneficial.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the collected diastereomeric salt in a mixture of water and dichloromethane.

    • With vigorous stirring, add 1 M HCl dropwise until the aqueous layer is acidic (pH ~2).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or by measuring the specific rotation and comparing it to the literature value.

  • Recovery of the Chiral Amine:

    • To the mother liquor from step 2, add 1 M NaOH until the solution is basic (pH > 10).

    • Extract the liberated (2R,3S)-3-Methylpentan-2-amine with an organic solvent.

    • Dry the organic layer and concentrate to recover the chiral amine, which can be reused.

Application II: (2R,3S)-3-Methylpentan-2-amine as a Chiral Auxiliary

Principle of Asymmetric Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[13] After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.[13][14] (2R,3S)-3-Methylpentan-2-amine can be converted into a chiral amide with a carboxylic acid. Deprotonation of the α-proton of this amide generates a chiral enolate. The steric bulk of the chiral auxiliary can then direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to a diastereoselective alkylation.[15][16] Subsequent cleavage of the amide bond affords the enantiomerically enriched carboxylic acid.

Experimental Workflow: Asymmetric Alkylation using a Chiral Amide Auxiliary

G cluster_0 Step 1: Chiral Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage carboxylic_acid Carboxylic Acid RCH₂COOH coupling Amide Coupling (e.g., DCC, EDC) carboxylic_acid->coupling chiral_amine (2R,3S)-3-Methylpentan-2-amine chiral_amine->coupling chiral_amide Chiral Amide coupling->chiral_amide deprotonation Deprotonation (e.g., LDA, -78 °C) chiral_amide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (R'-X) enolate->alkylation alkylated_amide Alkylated Amide (High d.r.) alkylation->alkylated_amide hydrolysis Hydrolysis (Acidic or Basic) alkylated_amide->hydrolysis extraction_acid Extraction & Purification hydrolysis->extraction_acid recovery Recovery of (2R,3S)-3-Methylpentan-2-amine hydrolysis->recovery enantioenriched_acid Enantioenriched Carboxylic Acid R(R')CHCOOH extraction_acid->enantioenriched_acid

Caption: Asymmetric alkylation workflow.

Protocol: Asymmetric Synthesis of (R)-2-Methylhexanoic Acid

This protocol outlines a potential method for the asymmetric synthesis of (R)-2-methylhexanoic acid using (2R,3S)-3-Methylpentan-2-amine as a chiral auxiliary. This is a proposed method based on well-established procedures for other chiral amine auxiliaries.[13][16]

Materials:

  • Hexanoic acid

  • (2R,3S)-3-Methylpentan-2-amine

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Formation of the Chiral Amide:

    • To a solution of hexanoic acid (1.0 eq) in anhydrous DCM, add (2R,3S)-3-Methylpentan-2-amine (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting chiral amide by column chromatography.

  • Diastereoselective Alkylation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of LDA (1.1 eq) in THF and stir for 1 hour to form the enolate.

    • Add methyl iodide (1.2 eq) and continue stirring at -78 °C for several hours, monitoring the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

  • Cleavage of the Chiral Auxiliary:

    • Reflux the alkylated amide in a mixture of concentrated HCl and an appropriate co-solvent (e.g., dioxane) for several hours until the amide is fully hydrolyzed (monitor by TLC).[17][18][19]

    • Cool the reaction mixture and extract the aqueous layer with an organic solvent to remove any non-polar impurities.

    • Basify the aqueous layer with a strong base and extract the liberated (2R,3S)-3-Methylpentan-2-amine.

    • Acidify the aqueous layer again and extract the desired (R)-2-methylhexanoic acid with an organic solvent.

    • Dry the organic layer and concentrate to obtain the enantioenriched carboxylic acid.

    • Determine the enantiomeric excess (ee%) by converting the acid to a chiral ester or amide and analyzing by chiral GC or HPLC.

Conclusion

(2R,3S)-3-Methylpentan-2-amine presents itself as a promising, yet underexplored, chiral building block for asymmetric synthesis. Based on established chemical principles, it holds significant potential as both a chiral resolving agent for racemic acids and as a chiral auxiliary for directing stereoselective reactions such as alkylations. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this chiral amine in their synthetic endeavors. Further investigation and optimization are encouraged to fully unlock the potential of (2R,3S)-3-Methylpentan-2-amine in the synthesis of complex, enantiomerically pure molecules.

References

  • Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Chiral auxiliary. Retrieved from [Link]

  • Wang, D., et al. (2024). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 20, 234-281. Retrieved from [Link]

  • Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv. Retrieved from [Link]

  • Kim, D., et al. (2024). Recent advances in the cleavage of non-activated amides. RSC. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • Beilstein Journals. (2024, February 19). Recent advances in the cleavage of non-activated amides. Retrieved from [Link]

  • DU Chem. (n.d.). Asymmetric synthesis. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, July 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-methylpentan-2-amine. Retrieved from [Link]

  • ChemRxiv. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. Retrieved from [Link]

  • Google Patents. (n.d.). US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • BoroScience. (n.d.). Other Chiral Auxiliaries. Retrieved from [Link]

  • Google Patents. (n.d.). CN101495447A - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Google Patents. (n.d.). MX2009000911A - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentana mine.
  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

Sources

Method

Application Note: Advanced Protocols for Reductive Amination Using Secondary Amines

Introduction & Mechanistic Principles Reductive amination is a cornerstone transformation in medicinal chemistry and drug development, accounting for a significant percentage of C–N bond-forming reactions in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Reductive amination is a cornerstone transformation in medicinal chemistry and drug development, accounting for a significant percentage of C–N bond-forming reactions in pharmaceutical applications. When utilizing secondary amines as the nitrogen source, the reaction yields structurally diverse tertiary amines.

Unlike primary amines, which form stable, neutral imines, secondary amines condense with aldehydes or ketones to form a hemiaminal intermediate. Under mildly acidic conditions, this hemiaminal dehydrates to generate a highly electrophilic 1[1].

Causality in Mechanism: Because the secondary amine lacks a second proton on the nitrogen atom, the resulting iminium ion cannot tautomerize into a neutral imine. This permanent positive charge makes the iminium species significantly more electrophilic than the parent carbonyl compound[1]. Consequently, the success of this reaction relies on chemoselective reducing agents that can rapidly trap the transient iminium ion without prematurely reducing the starting aldehyde or ketone[2].

Mechanistic Workflow

G Start Carbonyl Compound + Secondary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Product Tertiary Amine (Target Product) Iminium->Product Hydride Reduction STAB NaBH(OAc)3 (STAB) Preferred: Mild, pH 5-7 STAB->Product Hydride Donor Cyanoboro NaCNBH3 Alternative: pH 4-6 Cyanoboro->Product Hydride Donor

Mechanistic workflow of secondary amine reductive amination to form tertiary amines.

Reducing Agent Selection & Quantitative Comparison

The choice of reducing agent is dictated by the reactivity of the carbonyl, the basicity/steric hindrance of the secondary amine, and the desired solvent system. The two most prominent reagents are Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) and Sodium Cyanoborohydride (NaCNBH₃)[3].

Table 1: Quantitative Comparison of Common Reducing Agents for Secondary Amines

Reducing AgentTypical EquivalentsOptimal pH RangePreferred SolventsReaction TimeChemoselectivity / Notes
STAB (NaBH(OAc)₃) 1.4 – 2.0 eq5.0 – 7.0DCE, DCM, THF1 – 12 hHigh. Mildest option. Does not reduce most ketones. Preferred for aldehydes[2].
NaCNBH₃ 1.2 – 1.5 eq4.0 – 6.0MeOH, EtOH2 – 24 hModerate. Requires acidic pH to activate carbonyl. Generates toxic HCN byproducts[3].
NaBH₄ 1.0 – 1.5 eqNeutralMeOH, EtOH0.5 – 2 hLow. Reduces carbonyls rapidly. Only viable in two-step (indirect) reductive amination[1].
H₂ / Pd/C Catalytic (1-10 mol%)NeutralMeOH, EtOAc4 – 24 hVariable. Excellent for scale-up, but intolerant of reducible functional groups (e.g., alkenes)[4].

Causality in Reagent Selection: 2 for secondary amines because the three electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it unreactive toward most unactivated ketones and aldehydes. However, it rapidly reduces the highly electrophilic iminium ion[2]. STAB is water-sensitive and performs best in aprotic halogenated solvents like 1,2-dichloroethane (DCE). Conversely, NaCNBH₃ is stable in protic solvents (MeOH) and is utilized when substrates require polar protic environments to dissolve, though its toxicity profile requires stringent safety controls[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific pH benchmarks ensure that each step proceeds optimally before advancing.

Protocol A: One-Pot Reductive Amination using STAB (Preferred Method)

This protocol is highly recommended for the coupling of secondary amines with aliphatic or aromatic aldehydes[2],.

Materials:

  • Carbonyl compound (Aldehyde/Ketone): 1.0 mmol

  • Secondary Amine: 1.0 – 1.2 mmol

  • Sodium Triacetoxyborohydride (STAB): 1.5 mmol

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 10 mL

  • Glacial Acetic Acid (AcOH): 1.0 mmol (Optional; typically required for ketones)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the carbonyl compound (1.0 mmol) and the secondary amine (1.05 mmol) in 10 mL of anhydrous DCE under an inert atmosphere (N₂ or Argon).

    • Causality: Anhydrous conditions prevent the hydrolysis of the transient iminium ion back to the starting materials[3].

  • Acid Catalysis (If applicable): If utilizing a ketone or a sterically hindered secondary amine, add 1.0 equivalent of glacial acetic acid. Stir at room temperature for 30–60 minutes.

    • Validation Check: Remove a 10 µL aliquot, quench in NaHCO₃, and analyze via LC-MS. Look for the mass of the iminium/hemiaminal intermediate or the disappearance of the starting amine.

  • Reduction: Add STAB (1.5 mmol) portion-wise over 5 minutes. The reaction is typically exothermic.

    • Causality: Portion-wise addition prevents thermal spikes that could drive unwanted side reactions (e.g., aldol condensation of the starting aldehyde).

  • Monitoring: Stir at room temperature for 2 to 12 hours. Monitor conversion via TLC (ninhydrin stain for amines) or LC-MS[3].

  • Quench & Workup: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Validation Check: The pH of the aqueous layer must be >8 to ensure the tertiary amine product is fully deprotonated and partitioned into the organic layer.

  • Extraction: Extract the aqueous phase with DCM (3 x 10 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Protic Reductive Amination using NaCNBH₃

Utilized when substrates are insoluble in halogenated solvents or when performing the Borch reaction[3],[1].

Materials:

  • Carbonyl compound: 1.0 mmol

  • Secondary Amine: 1.2 mmol

  • Sodium Cyanoborohydride (NaCNBH₃): 1.5 mmol

  • Methanol (MeOH): 10 mL

  • Glacial Acetic Acid: As needed to adjust pH

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the secondary amine (1.2 mmol) and carbonyl compound (1.0 mmol) in 10 mL of anhydrous MeOH.

  • pH Adjustment (Critical Step): Add glacial acetic acid dropwise until the pH of the solution is approximately 5.0–6.0 (measure using pH paper on a spotted aliquot).

    • Causality: NaCNBH₃ requires a mildly acidic environment to activate the carbonyl for nucleophilic attack. However,3 (ammonium salt) and loses its nucleophilicity, halting the reaction[3].

  • Reduction: Add NaCNBH₃ (1.5 mmol) in one portion. Stir at room temperature for 4–24 hours.

  • Quench & Neutralization: Quench the reaction with water (5 mL). Add 1M NaOH dropwise until the pH is >10.

    • Causality: Highly basic conditions decompose residual cyanoborohydride safely and ensure the tertiary amine is free-based for extraction. CAUTION: Perform in a well-ventilated fume hood due to potential HCN gas release during the reaction[3].

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization

  • Incomplete Conversion: If the starting carbonyl persists, the iminium equilibrium may be unfavorable. Add a dehydrating agent such as 3Å molecular sieves or MgSO₄ during step 1 to drive iminium formation.

  • Over-reduction of Carbonyl (Alcohol formation): This occurs if the reducing agent is too strong or added too early. Ensure iminium formation is given adequate time before adding the hydride source, or switch from NaCNBH₃ to the milder STAB[1],[2].

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

Sources

Application

Application Note: Chiral HPLC Separation of 3-Methylpentan-2-amine Stereoisomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Methodology: Crown Ether-Based Chiral High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Methodology: Crown Ether-Based Chiral High-Performance Liquid Chromatography (HPLC)

Introduction & Analytical Challenge

3-Methylpentan-2-amine (also known as 1,2-dimethylbutylamine) is an aliphatic primary amine utilized as a critical chiral building block in pharmaceutical synthesis and agrochemical development[1]. The molecule possesses two chiral centers (at C2 and C3), resulting in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)[1].

The chromatographic resolution of these stereoisomers presents a dual challenge:

  • Lack of a Chromophore: As a simple aliphatic amine, it lacks a conjugated π -system, rendering standard UV detection at >210 nm ineffective.

  • Basic Tailing: The primary amine moiety interacts strongly with residual silanols on standard silica supports, leading to severe peak tailing.

To achieve baseline separation without the need for pre-column derivatization (which adds variability and time), this protocol leverages a Crown Ether Chiral Stationary Phase (CSP) .

Table 1: Physicochemical Properties of the Analyte
ParameterDescription
IUPAC Name 3-Methylpentan-2-amine
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Stereocenters C2, C3 (4 Stereoisomers: 2 Enantiomeric Pairs)[1]
Functional Group Primary Aliphatic Amine

Scientific Rationale: The Crown Ether Mechanism

The selection of a crown-ether based CSP (such as the Daicel CROWNPAK® CR-I(+) or Regis CrownSil™) is predicated entirely on the analyte's primary amine functional group[2][3].

The Causality of the Separation: Chiral recognition on these columns is not based on traditional π−π or dipole interactions. Instead, it relies on host-guest inclusion complexation [3][4].

  • Protonation: The mobile phase must be highly acidic (pH 1.0 – 2.0). This forces the primary amine into its protonated ammonium form (-NH₃⁺)[5].

  • Complexation: The -NH₃⁺ "guest" enters the 18-crown-6 ether "host" cavity, anchored by three strong hydrogen bonds with the crown ether's oxygen atoms[3][4].

  • Chiral Discrimination: Chiral barriers (e.g., binaphthyl or tetracarboxylic acid derivatives) attached to the crown ether ring sterically interact with the alkyl substituents (methyl and sec-butyl groups) of the analyte[4]. The differing steric hindrance between the (R)- and (S)- configurations results in transient diastereomeric complexes of different thermodynamic stabilities, leading to differential retention times and baseline separation[4].

Mechanism N1 Analyte (Primary Amine) N3 Protonation (-NH3+ Formation) N1->N3 N2 Acidic Mobile Phase (pH 1.0 - 2.0) N2->N3 N5 Host-Guest Inclusion Complex N3->N5 Hydrogen Bonding N4 18-Crown-6 Cavity (Chiral Stationary Phase) N4->N5 Steric Hindrance N6 Stereoselective Elution N5->N6

Fig 1: Chiral recognition mechanism via host-guest inclusion complexation.

Optimized Chromatographic Conditions

Because 3-methylpentan-2-amine lacks a chromophore, the mobile phase must be highly transparent at low UV wavelengths (200 nm). Perchloric acid (HClO₄) is the optimal choice as it provides the necessary low pH for protonation without competing for the crown ether cavity, and it possesses near-zero UV absorbance at 200 nm[5].

Table 2: HPLC Method Parameters
ParameterOptimized ConditionRationale
Column CROWNPAK® CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)Immobilized crown ether optimized for primary amines[2].
Mobile Phase Aqueous HClO₄ (pH 1.5) / Acetonitrile (85:15, v/v)pH 1.5 ensures complete -NH₃⁺ formation; ACN reduces hydrophobic retention[5].
Flow Rate 0.4 mL/minLow flow rate maximizes complexation efficiency and resolution[5].
Temperature 10 °CLower temperatures increase the stability of the inclusion complex, enhancing selectivity[5].
Detection UV at 200 nm (Alternative: CAD or ELSD)Captures the weak absorbance of the aliphatic amine backbone.
Injection Vol. 5 µLPrevents column overloading (Crown ether columns have low capacity).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By running a system suitability test (SST) prior to sample analysis, the operator empirically verifies the thermodynamic conditions required for chiral recognition.

Phase 1: Mobile Phase Preparation
  • Aqueous Acid Preparation: Weigh exactly 16.3 g of commercially available Perchloric Acid (70% HClO₄) and dilute to 1.0 L with ultrapure LC-MS grade water (Yields ~pH 1.0)[5]. Dilute this stock solution further with water to achieve exactly pH 1.5 .

  • Blending: Mix 850 mL of the pH 1.5 HClO₄ solution with 150 mL of HPLC-grade Acetonitrile[2].

  • Degassing: Filter the mobile phase through a 0.22 µm PTFE membrane and sonicate for 10 minutes to remove dissolved gases.

Phase 2: Sample Preparation
  • Standard Preparation: Weigh 2.0 mg of the racemic 3-methylpentan-2-amine reference standard.

  • Dissolution: Dissolve in 1.0 mL of the mobile phase. Crucial Step: Dissolving the sample directly in the acidic mobile phase ensures immediate protonation, preventing peak splitting upon injection.

  • Filtration: Pass the solution through a 0.45 µm hydrophilic syringe filter into an HPLC vial.

Phase 3: System Equilibration & Execution
  • Purge: Flush the HPLC system (without the column) with 100% Water, followed by the mobile phase.

  • Equilibration: Install the CROWNPAK CR-I(+) column. Equilibrate at 0.4 mL/min at 10 °C for at least 45 minutes until the UV 200 nm baseline is completely stable.

  • Injection: Inject the 5 µL sample.

AnalyticalWorkflow S1 Sample Prep Dissolve in Mobile Phase S2 Equilibration 10°C, 0.4 mL/min S1->S2 S3 Isocratic Elution HClO4 (pH 1.5) / ACN S2->S3 S4 Detection UV 200 nm S3->S4 S5 S5 S4->S5

Fig 2: Analytical workflow for the chiral separation of 3-methylpentan-2-amine.

System Suitability & Data Interpretation

Because 3-methylpentan-2-amine contains two chiral centers, a fully synthetic racemic mixture will contain diastereomers. Diastereomers have different physical properties and will elute at different intrinsic retention times, while the crown ether cavity will resolve the enantiomers within those diastereomeric pairs.

Therefore, a fully mixed sample will yield four distinct peaks . The D-enantiomers (or (R)-configurations at the amine center) typically elute first on a CR(+) column due to lower complex stability, while L-enantiomers ((S)-configurations) elute later[5].

Table 3: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriterionCorrective Action if Failed
Resolution ( Rs​ ) ≥1.5 (Baseline separation)Decrease column temperature to 5 °C or lower pH to 1.2[5].
Tailing Factor ( Tf​ ) ≤1.5 Ensure sample is dissolved in mobile phase; check for column voiding.
Retention Time Precision RSD ≤1.0% (n=5)Allow longer column equilibration; ensure precise premixing of ACN.
Signal-to-Noise (S/N) ≥10 for lowest peakIncrease injection volume to 10 µL or switch to CAD/ELSD detection.

References

  • Daicel Corporation. Application Note: Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Chiral Technologies. Available at: [Link]

  • Regis Technologies. Crown-Ether Chiral Stationary Phases (CrownSil™). Regis Technologies. Available at:[Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(2), 493. PMC. Available at:[Link]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Available at:[Link]

Sources

Method

Application Note: Continuous Flow Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Pharmaceutical Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Process Intensification, Green Chemistry Executive Summary The transi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Process Intensification, Green Chemistry

Executive Summary

The transition from traditional batch manufacturing to continuous flow chemistry represents a paradigm shift in the synthesis of Active Pharmaceutical Ingredients (APIs). The biaryl motif is a ubiquitous structural component in modern therapeutics, most notably in the "sartan" class of angiotensin II receptor blockers (e.g., Valsartan, Losartan) and targeted kinase inhibitors (e.g., Imatinib). The construction of this motif relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This application note details a robust, scalable, and self-validating continuous flow protocol for Suzuki-Miyaura cross-coupling. By utilizing a packed-bed microreactor loaded with a heterogeneous sol-gel entrapped palladium catalyst (SiliaCat DPP-Pd), this workflow eliminates the thermodynamic limitations of batch processing, drastically reduces reaction times, and mitigates palladium leaching—a critical regulatory hurdle in API synthesis[1].

Mechanistic Insights & Causality: Why Continuous Flow?

As a process chemist, selecting a synthetic route requires balancing yield, scalability, safety, and downstream purification. The traditional batch Suzuki-Miyaura coupling presents several critical bottlenecks that continuous flow inherently resolves:

  • Mass and Heat Transfer Limitations: Batch reactions often suffer from thermal gradients and poor mixing, especially in biphasic aqueous/organic systems. In a continuous flow microreactor, the high surface-area-to-volume ratio ensures near-instantaneous heat transfer and vigorous radial mixing, driving the reaction to completion in minutes rather than hours[2].

  • Catalyst Stability and Metal Leaching: Homogeneous palladium catalysts used in batch processes require aggressive, time-consuming downstream scavenging (e.g., using functionalized silica or activated carbon) to reduce heavy metal contamination below the stringent ICH Q3D regulatory limits for APIs. By employing a heterogeneous, sol-gel entrapped diphenylphosphine palladium(II) catalyst (SiliaCat DPP-Pd) in a packed-bed reactor, the active Pd species is immobilized. The continuous flow of reagents over the bed prevents catalyst agglomeration and limits Pd leaching to typically <10 ppm[3].

  • Safety and Process Intensification: Flow systems allow for the safe superheating of solvents above their atmospheric boiling points by applying back pressure. This thermal acceleration enables the coupling of sterically hindered or electronically deactivated aryl halides that would otherwise stall in batch conditions. Furthermore, scaling up is achieved not by increasing reactor volume (which alters thermodynamics), but by "numbering up" (running reactors in parallel) or extending the run time.

Experimental Workflow Visualization

The following diagram illustrates the continuous flow architecture, emphasizing the biphasic fluid dynamics and in-line purification strategy.

FlowSetup PumpA Pump A: Aryl Halide in THF (0.83 M) TMixer T-Mixer (Biphasic Segment Generation) PumpA->TMixer Stream A PumpB Pump B: Boronic Acid + K2CO3 in H2O/EtOH (0.45 M) PumpB->TMixer Stream B Reactor Heated Packed-Bed Reactor (SiliaCat DPP-Pd) T = 60-80 °C | t_res = 5-20 min TMixer->Reactor Biphasic Flow BPR Back Pressure Regulator (100 psi) Reactor->BPR Crude Product Stream Extraction In-line Liquid-Liquid Extraction Module BPR->Extraction Depressurized Flow Product Pure Biaryl Intermediate Collection Extraction->Product Organic Phase

Continuous flow setup for heterogeneous Suzuki-Miyaura cross-coupling of API intermediates.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the synthesis of biaryl intermediates. The biphasic solvent system (THF/H2O/EtOH) is specifically chosen to ensure complete dissolution of both the organic substrates and the inorganic base, preventing catastrophic reactor clogging[1].

Phase 1: Reagent Preparation
  • Stock Solution A (Electrophile): Dissolve the aryl halide (e.g., 4-bromobenzonitrile) in HPLC-grade Tetrahydrofuran (THF) to achieve a concentration of 0.83 M.

  • Stock Solution B (Nucleophile & Base): Dissolve the arylboronic acid (1.25 equiv, 0.45 M) and Potassium Carbonate ( K2​CO3​ , 1.5 equiv, 0.55 M) in a 1:1 (v/v) mixture of deionized water and Ethanol (EtOH). Causality Note: The excess of boronic acid compensates for competitive protodeboronation, a common side reaction in basic aqueous media.

Phase 2: Reactor Setup and Priming
  • Catalyst Cartridge: Pack a glass or stainless-steel column reactor (e.g., 0.785 cm ID × 6.5 cm) with SiliaCat DPP-Pd (loading: ~0.25 mmol/g Pd).

  • System Priming: Flush the entire fluidic pathway with pure THF and H2O/EtOH using HPLC pumps to remove trapped air and establish baseline system pressure.

  • Thermal Equilibration: Set the packed-bed reactor jacket temperature to 80 °C. Attach a Back Pressure Regulator (BPR) set to 100 psi at the reactor outlet to prevent solvent boiling and outgassing, which would disrupt the residence time and catalyst contact.

Phase 3: Steady-State Operation
  • Flow Initiation: Engage Pump A and Pump B simultaneously. To achieve a target residence time ( tres​ ) of 5 minutes in a standard 2.5 mL void-volume reactor, set the combined flow rate to 0.5 mL/min (e.g., Pump A at 0.18 mL/min and Pump B at 0.32 mL/min to maintain stoichiometry)[2].

  • Equilibration: Divert the initial output to waste for at least 2 reactor volumes (10 minutes) to ensure the system has reached a thermodynamic and kinetic steady state.

Phase 4: In-line Purification & Isolation
  • Phase Separation: Route the effluent from the BPR directly into an in-line liquid-liquid extraction membrane separator (e.g., Zaiput Flow Technologies). The hydrophobic membrane will selectively pass the THF/EtOH organic phase containing the biaryl product, while rejecting the aqueous phase containing inorganic salts.

  • Verification: Sample the organic stream periodically via an in-line UV-Vis flow cell or off-line LC-MS to validate conversion rates and self-correct pump flow rates if conversion drops below 98%.

Quantitative Data: Process Optimization

The following table summarizes the optimization parameters for various API-relevant biaryl couplings using the continuous flow protocol described above. Note the inverse relationship between temperature and required residence time, and the consistently low palladium leaching.

Substrate (Aryl Halide)Boronic AcidTemp (°C)Residence Time (min)Conversion (%)Isolated Yield (%)Pd Leaching (ppm)
4-BromobenzonitrilePhenylboronic acid805.0>99962.1
2-Chlorotoluene4-Methoxyphenylboronic acid10010.098923.5
5-Bromo-7-azaindole*Phenylboronic acid9020.096914.8
4-Iodoanisole2-Thiopheneboronic acid605.0>99981.8

*Note: Heterocyclic substrates like azaindoles often require longer residence times or micellar conditions (e.g., TPGS-750-M in a CSTR cascade) to prevent catalyst poisoning by coordinating nitrogen atoms[4].

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. 1

  • SiliaCat: A Versatile Catalyst Series for Synthetic Organic Chemistry. ACS Publications. 3

  • Process Intensification of the Suzuki–Miyaura Reaction over Sol–Gel Entrapped Catalyst SiliaCat DPP-Pd Under Conditions of Continuous Flow. ACS Publications. 2

  • Continuous Flow Suzuki-Miyaura Couplings in Water Under Micellar Conditions in a CSTR Cascade Catalyzed by Fe/ppm Pd Nanoparticles. The Royal Society of Chemistry. 4

Sources

Application

Application Note: Enantioselective GC Analysis of (2R,3S)-3-Methylpentan-2-amine via Derivativatization

Abstract This application note provides a comprehensive guide to the derivatization of the chiral amine (2R,3S)-3-Methylpentan-2-amine for enantioselective analysis by gas chromatography (GC). The inherent volatility and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the derivatization of the chiral amine (2R,3S)-3-Methylpentan-2-amine for enantioselective analysis by gas chromatography (GC). The inherent volatility and thermal stability of this analyte make it a suitable candidate for GC analysis; however, its chirality necessitates a strategy to differentiate between its enantiomers. Direct separation on a chiral GC column is a viable option, but derivatization to form diastereomers that can be resolved on a standard achiral column offers a robust and often more accessible alternative.[1][2] This document details two effective derivatization protocols: acylation with trifluoroacetic anhydride (TFAA) and reaction with the chiral derivatizing agent (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The underlying chemical principles, step-by-step experimental procedures, and critical parameters for each method are thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of chiral amines.

Introduction: The Challenge of Chiral Amine Analysis

Chiral amines are crucial building blocks in the synthesis of many pharmaceutical compounds. The stereochemistry of these molecules can profoundly influence their pharmacological and toxicological properties.[3] Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control.[1][4] (2R,3S)-3-Methylpentan-2-amine, a chiral primary amine, presents a typical analytical challenge: the need to separate and quantify its enantiomers.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] While direct enantiomeric separation can be achieved using specialized chiral stationary phases, this approach may require extensive method development and access to a variety of expensive columns.[5][6] An alternative and widely employed strategy is derivatization. This process involves converting the enantiomers into diastereomers by reacting them with a chiral or achiral reagent.[2][7] Diastereomers, unlike enantiomers, possess different physical properties and can be separated on conventional, less expensive achiral GC columns.[1][7]

This application note focuses on two well-established derivatization techniques for the GC analysis of (2R,3S)-3-Methylpentan-2-amine:

  • Achiral Derivatization with Trifluoroacetic Anhydride (TFAA): This method involves reacting the amine with TFAA to form a volatile and thermally stable trifluoroacetamide derivative. The resulting enantiomeric derivatives are then separated on a chiral GC column. This approach enhances volatility and improves chromatographic peak shape.[8][9]

  • Chiral Derivatization with Mosher's Acid Chloride: This technique utilizes an enantiomerically pure chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, to form diastereomeric amides.[10][11] These diastereomers can then be separated on a standard achiral GC column.[11]

The choice between these methods depends on the available instrumentation (chiral vs. achiral columns) and the specific requirements of the analysis.

Methodologies

This section provides detailed protocols for the two derivatization methods. It is crucial to perform these procedures in a well-ventilated fume hood and to use appropriate personal protective equipment, as the reagents are corrosive and volatile.

Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)

Principle: The primary amine group of (2R,3S)-3-Methylpentan-2-amine reacts with the highly reactive trifluoroacetic anhydride (TFAA) in an acylation reaction.[12][13] This reaction replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, forming a more volatile and less polar N-trifluoroacetyl derivative.[9] The increased volatility and thermal stability of the derivative make it ideal for GC analysis.[12] The resulting enantiomeric derivatives are then separated on a suitable chiral GC column.

Workflow Diagram:

TFAA_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve (2R,3S)-3-Methylpentan-2-amine in an inert solvent add_reagent Add Trifluoroacetic Anhydride (TFAA) and a base catalyst start->add_reagent e.g., Dichloromethane heat Heat the reaction mixture add_reagent->heat e.g., Pyridine cool Cool to room temperature heat->cool quench Quench excess TFAA cool->quench e.g., with aqueous solution extract Extract the derivative quench->extract dry Dry the organic layer extract->dry e.g., over Na2SO4 gc_analysis Inject into GC with a chiral column dry->gc_analysis

Caption: Workflow for TFAA derivatization of (2R,3S)-3-Methylpentan-2-amine.

Experimental Protocol:

  • Sample Preparation: In a clean, dry 2 mL autosampler vial, dissolve approximately 1-5 mg of (2R,3S)-3-Methylpentan-2-amine in 1 mL of a dry, inert solvent such as dichloromethane or ethyl acetate.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. To facilitate the reaction, a non-nucleophilic base such as pyridine or triethylamine (approximately 50 µL) can be added to scavenge the trifluoroacetic acid byproduct.[12][14]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.

  • Cooling and Work-up: Allow the vial to cool to room temperature. To remove excess TFAA and the acid byproduct, add 1 mL of a saturated aqueous sodium bicarbonate solution. Vortex the mixture for 30 seconds and allow the layers to separate.

  • Extraction: Carefully transfer the organic (top) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The sample is now ready for injection onto a GC system equipped with a chiral capillary column (e.g., a cyclodextrin-based column).[5]

Key Parameters Summary:

ParameterRecommended Value/ReagentRationale
SolventDichloromethane, Ethyl AcetateInert and provides good solubility for the amine and derivative.
Derivatizing AgentTrifluoroacetic Anhydride (TFAA)Highly reactive, forms volatile and stable derivatives.[9][12]
CatalystPyridine, TriethylamineActs as an acid scavenger, driving the reaction to completion.[12]
Reaction Temperature60-70°CProvides sufficient energy for the reaction without degrading the analyte.
Reaction Time30 minutesTypically sufficient for complete derivatization.
GC ColumnChiral (e.g., Cyclodextrin-based)Essential for the separation of the resulting enantiomeric derivatives.
Chiral Derivatization with Mosher's Acid Chloride

Principle: This method involves the reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[10][11] The reaction forms a pair of diastereomeric amides.[15] Since diastereomers have different physical and chemical properties, they can be separated on a standard achiral GC column.[1][7] The use of a single enantiomer of the derivatizing agent is crucial for the successful formation and separation of the diastereomers.[10]

Workflow Diagram:

Mosher_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve (2R,3S)-3-Methylpentan-2-amine in an aprotic solvent add_reagent Add (R)-Mosher's acid chloride and a non-nucleophilic base start->add_reagent e.g., Anhydrous Toluene react React at room temperature add_reagent->react e.g., Pyridine quench Quench excess reagent react->quench e.g., with dilute acid extract Extract the diastereomeric amides quench->extract dry Dry the organic layer extract->dry e.g., over MgSO4 gc_analysis Inject into GC with an achiral column dry->gc_analysis

Caption: Workflow for Mosher's acid chloride derivatization of (2R,3S)-3-Methylpentan-2-amine.

Experimental Protocol:

  • Sample Preparation: In a clean, dry 2 mL autosampler vial, dissolve approximately 1-5 mg of (2R,3S)-3-Methylpentan-2-amine in 1 mL of a dry, aprotic solvent such as anhydrous toluene or dichloromethane.

  • Reagent Addition: Add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. Add a small amount of a non-nucleophilic base, such as pyridine (approximately 20 µL), to neutralize the HCl generated during the reaction.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours. Gentle agitation can be beneficial.

  • Work-up: To quench any unreacted Mosher's acid chloride, add 0.5 mL of a dilute aqueous solution of sodium bicarbonate. Vortex the mixture and allow the layers to separate.

  • Extraction: Transfer the organic layer to a clean vial.

  • Drying: Dry the organic extract over anhydrous magnesium sulfate.

  • Analysis: The resulting solution containing the diastereomeric amides is ready for injection onto a GC system equipped with a standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

Key Parameters Summary:

ParameterRecommended Value/ReagentRationale
SolventAnhydrous Toluene, DichloromethaneAprotic and dry to prevent hydrolysis of the acid chloride.
Derivatizing Agent(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chlorideEnantiomerically pure chiral reagent to form diastereomers.[10][11]
BasePyridineNeutralizes the HCl byproduct without interfering with the reaction.
Reaction TemperatureRoom TemperatureSufficient for the reaction to proceed to completion.
Reaction Time1-2 hoursEnsures complete formation of the diastereomeric amides.
GC ColumnAchiral (e.g., 5% Phenyl-Methylpolysiloxane)Sufficient for the separation of the diastereomeric products.

Method Validation Considerations

For quantitative applications, it is essential to validate the chosen derivatization and GC analysis method.[1] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to separate the enantiomers from each other and from any potential impurities.

  • Linearity and Range: The response of the detector should be linear over a defined concentration range.

  • Precision: The repeatability and intermediate precision of the measurements.

  • Accuracy: The closeness of the measured values to the true values.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

For detailed guidance on chiral method validation, refer to relevant regulatory guidelines.[16]

Conclusion

The derivatization of (2R,3S)-3-Methylpentan-2-amine is a critical step for its enantioselective analysis by gas chromatography. This application note has detailed two robust and reliable methods: achiral derivatization with TFAA followed by separation on a chiral column, and chiral derivatization with Mosher's acid chloride followed by separation on an achiral column. The choice of method will depend on the specific analytical needs and available instrumentation. By carefully following the outlined protocols and considering the key experimental parameters, researchers can achieve accurate and reproducible enantiomeric purity analysis of this and other chiral amines.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. [Link]

  • New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. [Link]

  • Derivatization - Chemistry LibreTexts. [Link]

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc.. [Link]

  • The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin - SciELO. [Link]

  • Chiral Separations | LCGC International. [Link]

  • Chiral GC Columns - Element Lab Solutions. [Link]

  • Chiral GC Columns | Gas Chromatography - Agilent. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]

  • Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Publications. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid.... - ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Diastereomeric Amine Salts

Welcome to the technical support center dedicated to addressing the purification challenges of diastereomeric amine salts. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the purification challenges of diastereomeric amine salts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common issues encountered during chiral resolution experiments. The following content is structured to address your most pressing questions and troubleshoot complex experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using diastereomeric salt formation for chiral resolution of amines?

A1: Chiral resolution by diastereomeric salt formation is a classical and robust method for separating racemic mixtures of amines.[1][2] The core principle lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3][4][5] This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1][2] The resulting acid-base reaction forms two diastereomeric salts.[1][2] Because these diastereomers have different solubilities in a given solvent, one salt will preferentially crystallize, allowing for their separation by filtration.[1][2][3] Subsequently, the purified diastereomeric salt is treated with a base to liberate the desired, enantiomerically pure amine.[1][6]

Q2: How do I select an appropriate chiral resolving agent for my amine?

A2: The choice of a resolving agent is a critical first step and often requires empirical screening.[7][8] Several factors should be considered:

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your scale of work.[9]

  • Chemical Reactivity: It must efficiently form a crystalline salt with your racemic amine.[9]

  • Solubility Difference: The resulting diastereomeric salts should exhibit a significant difference in solubility in a common, practical solvent to enable efficient separation.[9]

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[1][6][10] A screening of several agents is the most effective approach to identify the optimal choice for your specific amine.[8]

Q3: What is "oiling out" and what are the primary causes?

A3: "Oiling out" is a common phenomenon where the diastereomeric salt separates from the solution as a liquid or oil instead of a crystalline solid.[11][12][13] This can be caused by several factors:

  • High Supersaturation: The concentration of the diastereomeric salt in the solution is too high, leading to rapid phase separation as an oil rather than ordered crystal growth.[12][14]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to arrange into a crystal lattice.[11][12]

  • Inappropriate Solvent: The chosen solvent may be too "good," keeping the salt dissolved, or too "poor," causing it to crash out as an amorphous oil.[13]

  • Impurities: The presence of impurities can disrupt the crystallization process and induce oiling out.[11][15]

Q4: How can I accurately determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my samples?

A4: Accurate determination of d.e. and e.e. is crucial for assessing the success of your resolution.[16][17] The most common and reliable techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate quantification.[16] It involves using a chiral stationary phase to separate the enantiomers or diastereomers. For robust analysis, it is often best to liberate the free amine from the salt before analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[16] This method is often faster for initial screening but may be less sensitive than HPLC.[16]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations compared to HPLC and is another powerful tool for analysis.[18]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of diastereomeric amine salts.

Issue 1: No Crystal Formation

If you have mixed your racemic amine and resolving agent and no crystals have formed, consider the following:

Troubleshooting Workflow: No Crystal Formation

Caption: Troubleshooting workflow for the absence of crystal formation.

Detailed Steps & Explanations:

  • Concentrate the Solution: If the diastereomeric salts are too soluble, carefully evaporate the solvent to increase the concentration and achieve supersaturation.[9]

  • Anti-Solvent Addition: Slowly add a solvent in which the salts are known to be poorly soluble (an anti-solvent) to a solution of the salts in a "good" solvent.[9][19] This will reduce the overall solubility and induce precipitation.

  • Seeding: If you have a small amount of the desired crystalline diastereomeric salt, add a seed crystal to the supersaturated solution to promote controlled crystal growth.[11][12]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.[14]

Issue 2: Low Diastereomeric Excess (d.e.) of Crystallized Salt

A low d.e. indicates poor separation of the two diastereomers, likely due to co-precipitation.

Troubleshooting Workflow: Low Diastereomeric Excess

Caption: Troubleshooting workflow for low diastereomeric excess.

Detailed Steps & Explanations:

  • Optimize the Solvent System: This is the most critical factor.[14] A systematic solvent screen is necessary to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[11][14]

  • Control the Cooling Rate: A slow, controlled cooling profile is essential.[11][12] Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.[12]

  • Recrystallization: One or more recrystallizations of the isolated salt can significantly enhance the diastereomeric purity.[11][12] It may be beneficial to use a different solvent system for the recrystallization.[19]

  • Check Resolving Agent Purity: Ensure that the chiral resolving agent is of high enantiomeric purity.[12]

Issue 3: Low Yield of the Desired Diastereomeric Salt

Low yields can be a significant hurdle, especially during scale-up.

Potential Cause Troubleshooting Step Rationale & Expected Outcome
Suboptimal Solvent System Perform a systematic solvent screen.The ideal solvent should have low solubility for the desired diastereomer and high solubility for the undesired one.[12] This will maximize the precipitation of the target salt.
Solution Too Dilute Concentrate the solution before cooling.This increases supersaturation, which is the driving force for crystallization. Be cautious not to over-concentrate, as this can lead to "oiling out" or co-precipitation.[12]
Incorrect Stoichiometry Investigate the effect of the resolving agent to amine molar ratio.The stoichiometry can significantly impact the phase diagram and, consequently, the yield.[8]
Suboptimal Temperature Optimize the final crystallization temperature.A lower final temperature may be required to minimize the amount of the desired salt remaining in the mother liquor.[14]
Incomplete Salt Formation Ensure adequate reaction time and optimal pH for salt formation.The amine should be fully protonated to ensure complete conversion to the salt.[12]

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

Objective: To efficiently identify a promising resolving agent and solvent combination that yields a crystalline solid with high diastereomeric excess.

Methodology:

  • Preparation: In an array of small vials (e.g., 2 mL), dispense a precise amount of the racemic amine.

  • Resolving Agent Addition: To each vial, add a solution of a different chiral resolving agent (typically 0.5-1.0 equivalents) dissolved in a volatile solvent like methanol.

  • Salt Formation: Allow the vials to agitate for 1-2 hours to ensure complete salt formation.

  • Solvent Removal: Remove the volatile solvent under a stream of nitrogen or via vacuum centrifugation to obtain the solid diastereomeric salt mixture.

  • Screening Solvent Addition: To each vial, add a fixed volume (e.g., 0.5 mL) of a different screening solvent. Use a diverse range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).[11]

  • Equilibration: Seal the vials and agitate them at a constant temperature (or cycle the temperature) for 24-48 hours to allow the system to reach equilibrium.[11]

  • Analysis:

    • Visually inspect for crystal formation.[11]

    • Isolate any solid by filtration or centrifugation.

    • Determine the yield by weighing the dry solid.

    • Analyze a small sample of the solid and the mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.).[11]

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt

Objective: To recover the enantiomerically enriched amine from the purified diastereomeric salt.

Methodology:

  • Dissolution: Suspend the purified diastereomeric salt in a biphasic system, such as ethyl acetate and water.[13]

  • Salt Breaking: Add an aqueous base (e.g., 1M NaOH) to neutralize the acidic resolving agent and deprotonate the amine, liberating the free base.[9]

  • Extraction: Separate the organic layer containing the free amine. Extract the aqueous layer one or two more times with the organic solvent to maximize recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or SFC.

References

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. Retrieved March 13, 2026, from [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Advances in Engineering. Retrieved March 13, 2026, from [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC. (2025, March 20). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Enantiomeric Excess | Chiral-ChiralAnalysis - Rilas Technologies. (n.d.). Rilas Technologies. Retrieved March 13, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE. Retrieved March 13, 2026, from [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen. Retrieved March 13, 2026, from [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. Retrieved March 13, 2026, from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). White Rose eTheses Online. Retrieved March 13, 2026, from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • How to separate two diastereomeric amines? - Chemistry Stack Exchange. (2017, October 2). Chemistry Stack Exchange. Retrieved March 13, 2026, from [Link]

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13). Chemistry LibreTexts. Retrieved March 13, 2026, from [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved March 13, 2026, from [Link]

  • Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect - ResearchGate. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix. (n.d.). Fenix. Retrieved March 13, 2026, from [Link]

  • Chiral Amines as Resolving Agents and Resolution of Racemic Acids. (n.d.). University of Calgary. Retrieved March 13, 2026, from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8). Gavin Publishers. Retrieved March 13, 2026, from [Link]

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization - ACS Publications. (2014, May 13). ACS Publications. Retrieved March 13, 2026, from [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11). Chemistry LibreTexts. Retrieved March 13, 2026, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved March 13, 2026, from [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect | Organic Letters - ACS Publications. (2002, July 10). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (2023, January 18). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Diastereomeric recrystallization - Wikipedia. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (2022, December 19). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation - ResearchGate. (2023, January 1). ResearchGate. Retrieved March 13, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for chiral amine synthesis

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered by researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered by researchers and drug development professionals during asymmetric amination workflows.

Rather than providing generic overviews, this guide dives directly into the causality of experimental failures across three primary synthetic modalities: Biocatalysis (ω-Transaminases) , Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) , and Chiral Auxiliary-Mediated Synthesis (Ellman’s Sulfinamide) . Every protocol provided is designed as a self-validating system to ensure you can troubleshoot in real-time.

Module 1: Biocatalysis (ω-Transaminases)

Q: Why does my transaminase-catalyzed amination stall at 40-50% conversion despite using an excess of the amine donor?

The Causality: ω-Transaminases (ω-TAs) rely on a Pyridoxal 5'-phosphate (PLP) cofactor to shuttle the amine group from a donor (commonly isopropylamine) to your prochiral ketone. However, this reaction is heavily limited by thermodynamic equilibrium. As the reaction proceeds, the amine donor is converted into a ketone coproduct (e.g., acetone). This coproduct competitively binds to the enzyme's active site, shifting the equilibrium backward and stalling the reaction[1].

The Solution: You must engineer an equilibrium shift by continuously removing the coproduct. For volatile coproducts like acetone, applying a nitrogen sweep gas or mild vacuum is highly effective. For non-volatile systems, coupling the reaction with an enzymatic cascade (e.g., adding an alcohol dehydrogenase to reduce the coproduct) drives the reaction forward[1].

Transaminase Ketone Prochiral Ketone (Substrate) Enzyme ω-Transaminase (PLP Cofactor) Ketone->Enzyme Binds AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Donates NH2 ChiralAmine Chiral Amine (Target Product) Enzyme->ChiralAmine Stereoselective Transfer Coproduct Ketone Coproduct (e.g., Acetone) Enzyme->Coproduct Byproduct Shift Equilibrium Shift (Vacuum / Cascade) Coproduct->Shift Removal

Transaminase catalytic cycle and equilibrium shift strategy for chiral amine synthesis.

Protocol 1: Self-Validating ω-Transaminase Asymmetric Reductive Amination
  • Step 1: Assembly. In a bioreactor, dissolve the prochiral ketone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP and 1 M isopropylamine.

  • Step 2: Biocatalyst Addition. Add the engineered ω-transaminase (e.g., 5 mg/mL).

  • Step 3: Equilibrium Shift. Apply a gentle nitrogen sweep gas over the headspace to continuously strip the volatile acetone coproduct.

  • Step 4: Self-Validation Checkpoint 1 (Conversion). At 4 hours, extract a 50 µL aliquot, quench with 1 volume of acetonitrile, centrifuge, and analyze via HPLC.

    • Validation Logic: If conversion is <50%, acetone removal is insufficient. Increase the sweep gas flow rate. Do not terminate the reaction until HPLC shows >95% conversion.

  • Step 5: Self-Validation Checkpoint 2 (Enantiopurity). Analyze the final organic extract using a chiral stationary phase HPLC column.

    • Validation Logic: Confirm the enantiomeric excess (ee) is >99%. If lower, wild-type background enzymes in the whole-cell extract may be competing; switch to a purified enzyme preparation.

Module 2: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Q: I am observing significant alcohol byproduct formation during my transition-metal ARA. How can I favor the chiral amine?

The Causality: In direct ARA, the metal catalyst (e.g., Ru, Rh, Ir) is responsible for reducing the intermediate imine. However, the initial condensation of the ketone and amine to form the imine releases water and is thermodynamically disfavored. If the imine concentration remains low, the highly active metal catalyst will preferentially reduce the abundant starting ketone, yielding a racemic alcohol byproduct[2].

The Solution: You must kinetically favor imine reduction over ketone reduction. This is achieved by:

  • Pre-forming the imine: Use a dehydrating Lewis acid (e.g., Ti(OiPr)₄) before introducing the metal catalyst and hydrogen gas.

  • Ligand Tuning: Utilize sterically demanding chiral ligands (e.g., Josiphos, BINAP) that exhibit a higher binding affinity for the nitrogen lone pair of the imine over the oxygen of the ketone[3].

Table 1: Quantitative Comparison of ARA Catalysts
Catalyst SystemSubstrate TypeReductantTypical ee (%)Typical Yield (%)Key Advantage
Ru / (R)-BINAP Aryl ketonesH₂ (gas)90–9585–95High turnover number (TON)
Rh / Josiphos Aliphatic ketonesH₂ (gas)95–9980–90Excellent for sterically hindered amines
Ir / Phosphoramidite N-Aryl iminesH₂ (gas)92–9885–99High tolerance for bulky functional groups
Phosphoric Acid Alkyl/Aryl ketonesHantzsch Ester85–9570–85Metal-free, mild organocatalytic conditions

Module 3: Chiral Auxiliary-Mediated Synthesis (Ellman’s Sulfinamide)

Q: My nucleophilic hydride addition to the N-tert-butanesulfinyl imine yields a poor diastereomeric ratio (dr < 3:1). How do I optimize stereocontrol?

The Causality: The tert-butanesulfinyl group directs the stereochemical outcome of the nucleophilic attack via specific transition states (chelating vs. non-chelating). Poor diastereomeric ratios (dr) occur when coordinating solvents (like THF) or unoptimized Lewis acids disrupt the rigid transition state required for facial selectivity[4][5]. For example, using Ti(OiPr)₄ can leave bulky isopropoxide byproducts that sterically distort the incoming hydride trajectory.

The Solution: Switch to Ti(OEt)₄ for the condensation step, as the ethoxide byproduct is less sterically hindering. Furthermore, perform the hydride reduction in strictly non-coordinating solvents (e.g., CH₂Cl₂) at low temperatures (-48 °C) using bulky hydrides like L-Selectride to enforce a rigid, non-chelating transition state[4].

Ellman Carbonyl Aldehyde / Ketone Imine N-Sulfinyl Imine Carbonyl->Imine Auxiliary (R)-t-BuSONH2 + Ti(OEt)4 Auxiliary->Imine Condensation Reduction Diastereoselective Hydride Addition Imine->Reduction Sulfinamide Diastereomeric Sulfinamide (High dr) Reduction->Sulfinamide Stereocontrol Cleavage Acidic Cleavage (HCl / MeOH) Sulfinamide->Cleavage Product Enantiopure Primary Amine Cleavage->Product Deprotection

Step-by-step workflow for chiral amine synthesis using Ellman's sulfinamide auxiliary.

Protocol 2: Self-Validating Synthesis via Ellman’s Sulfinamide
  • Step 1: Imine Condensation. In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous CH₂Cl₂. Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at room temperature.

  • Step 2: Self-Validation Checkpoint 1. After 12 hours, take a 10 µL aliquot, quench with water, extract with EtOAc, and run TLC/GC-MS.

    • Validation Logic: The disappearance of the starting ketone confirms imine formation. Do not proceed to reduction until >95% conversion is observed to prevent direct ketone reduction.

  • Step 3: Diastereoselective Reduction. Cool the reaction to -48 °C. Slowly add L-Selectride (1.5 equiv). Stir for 4 hours.

  • Step 4: Self-Validation Checkpoint 2. Quench with saturated NH₄Cl. Extract and analyze the crude mixture by ¹H NMR.

    • Validation Logic: Integrate the tert-butyl signals of the two diastereomers. A dr of >95:5 validates the stereocontrol. If the dr is poor, the transition state was compromised by coordinating impurities (e.g., moisture); ensure strict anhydrous conditions in future runs.

  • Step 5: Acidic Cleavage. Dissolve the purified sulfinamide in MeOH and add 4M HCl in dioxane. Stir for 2 hours.

  • Step 6: Self-Validation Checkpoint 3. Evaporate the solvent and check ¹H NMR.

    • Validation Logic: The complete disappearance of the 9-proton singlet (~1.2 ppm) confirms total deprotection, yielding the enantiopure primary amine hydrochloride.

References

  • [1] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis. 1

  • [3] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. 3

  • [2] Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis - ACS Publications. 2

  • [4] Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI.4

  • [5] From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. PMC. 5

Sources

Troubleshooting

Troubleshooting HPLC separation of 3-Methylpentan-2-amine isomers

Welcome to the Technical Support Center for the HPLC separation of 3-Methylpentan-2-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the HPLC separation of 3-Methylpentan-2-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth answers to common challenges encountered during the chromatographic analysis of this compound. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.

Understanding the Analyte: 3-Methylpentan-2-amine

3-Methylpentan-2-amine is a small aliphatic amine with a significant analytical challenge: it possesses two stereocenters (at carbons 2 and 3). This gives rise to four distinct stereoisomers:

  • (2R,3R)-3-methylpentan-2-amine [1]

  • (2S,3S)-3-methylpentan-2-amine

  • (2R,3S)-3-methylpentan-2-amine

  • (2S,3R)-3-methylpentan-2-amine

These isomers exist as two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)), which are diastereomers of each other.[2] This structural complexity is the primary hurdle in developing a robust separation method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing only one peak for my sample mixture. Why are my isomers co-eluting, and what is the foundational step to achieve separation?

A1: Co-elution is the most common initial problem and stems from a fundamental principle of stereoisomer separation. The first critical step is to identify which types of isomers you are trying to separate.

  • Diastereomers vs. Enantiomers: Diastereomers have different physicochemical properties and can be separated on standard, achiral stationary phases (like C18 or Phenyl-Hexyl).[3][4] Enantiomers, however, have identical properties in an achiral environment and will co-elute on these columns.[5] To separate enantiomers, you must introduce a chiral environment.

Your Actionable First Step:

  • Identify Your Target: Are you separating diastereomeric pairs from each other, or are you trying to resolve a single pair of enantiomers (a racemate)?

  • Select the Correct Column Type:

    • For diastereomer separation , begin with a standard reversed-phase column (e.g., C18).

    • For enantiomer separation , you MUST use a Chiral Stationary Phase (CSP).[5] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and effective for a wide range of compounds, including amines.[6][7][8][9]

Below is a logical workflow to guide your initial approach to resolving co-eluting peaks.

Caption: Troubleshooting workflow for poor peak shape of amines.

Q4: My retention times are unstable and drifting between injections. How can I improve reproducibility?

A4: Drifting retention times are a sign of an unequilibrated or unstable system. Reproducibility is paramount for reliable quantification.

Key Causes and Solutions:

  • Insufficient Column Equilibration: This is the most common cause, especially in gradient chromatography. The column must fully return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete. [10]* Mobile Phase Instability:

    • Solution: Prepare the mobile phase fresh daily. Volatile components (like TFA or ammonia) can evaporate, and buffers can support microbial growth over time, both of which alter the mobile phase composition and pH. Always degas the mobile phase thoroughly to prevent air bubbles in the pump. [10]* Temperature Fluctuations: Ambient lab temperature changes can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature. This is essential for reproducible chromatography. [10]* Pump Performance: Inconsistent flow delivery from the pump will cause proportional shifts in retention time.

    • Solution: Ensure the pump is properly maintained and primed. Check for leaks and perform regular performance qualifications. [11]

Recommended Starting Protocol

This protocol provides a robust starting point for separating the diastereomers of 3-Methylpentan-2-amine. For enantiomeric separation, this method can be adapted for use with a polysaccharide-based Chiral Stationary Phase.

Protocol: Diastereomer Separation of 3-Methylpentan-2-amine
ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 50% B over 20 minutes
Post-Time 5 minutes (to return to initial conditions)
Equilibration Minimum of 10 column volumes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Sample Preparation Dissolve sample in Mobile Phase A or a Water/ACN mixture matching initial conditions.
Detection Low UV (205-215 nm) for non-derivatized amines, or Mass Spectrometry (MS).
References
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Jones, S. R., et al. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]

  • Böhm, V. (2011). Use of column temperature to optimize carotenoid isomer separation by C30 reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Chen, A. W., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A. Available at: [Link]

  • Rabbat, M. A., et al. (2006). Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. Taylor & Francis Online. Available at: [Link]

  • Patsnap. (2025). Optimize Column Temperature for HPLC Peak Symmetry. Patsnap Eureka. Available at: [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • GL Sciences. (n.d.). How to Use Preparative HPLC - Part 3 About column temperature control in preparative. GL Sciences Inc. Available at: [Link]

  • Biovanix. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Biovanix. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-3-methylpentan-2-amine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]

  • Volmer, D. A., & DePasquale, J. (2020). Chiral Separations. LCGC International. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Sridhar, M., et al. (n.d.). Resolving the benign and themalign isomers of aryl amines by HPLC. TSI Journals. Available at: [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

Sources

Optimization

Pinner Reaction Technical Support Center: A Guide to Amidine Synthesis

Welcome to the technical support center for the Pinner reaction, a classic and valuable method for the synthesis of amidines from nitriles. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Pinner reaction, a classic and valuable method for the synthesis of amidines from nitriles. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this reaction. Our goal is to empower you to troubleshoot common issues, optimize your reaction conditions, and achieve reliable, high-yield synthesis of your target amidines.

Understanding the Pinner Reaction: The "Why" Before the "How"

The Pinner reaction is a two-step process. First, a nitrile reacts with an alcohol in the presence of an acid catalyst (typically anhydrous hydrogen chloride) to form an alkyl imidate hydrochloride, commonly known as a "Pinner salt"[1][2][3]. This intermediate is then treated with ammonia or an amine to yield the desired amidine[2][4].

The success of the Pinner reaction hinges on a deep understanding of its mechanism and the factors that can influence the stability and reactivity of the Pinner salt intermediate. The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon[5][6][7]. The alcohol then acts as a nucleophile, attacking this activated carbon.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers performing the Pinner reaction for amidine synthesis.

Q1: Why are anhydrous conditions so critical for the Pinner reaction?

Strictly anhydrous conditions are paramount because the Pinner salt intermediate is highly susceptible to hydrolysis[8][9]. Any moisture present in the reaction mixture will lead to the hydrolysis of the imidate salt to form an ester as a significant byproduct, thereby reducing the yield of the desired amidine[5][6][9]. It is crucial to use anhydrous solvents, reagents, and thoroughly dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended[9].

Q2: What is the role of hydrogen chloride (HCl) and can I use other acids?

Anhydrous hydrogen chloride gas is the traditional and most effective acid catalyst for the Pinner reaction[10]. Its role is to protonate the nitrile, making it more susceptible to nucleophilic attack by the alcohol[5]. While other strong acids can be used, gaseous HCl is often preferred as it can be introduced in a dry state, minimizing the risk of introducing water. Lewis acids like trimethylsilyl triflate have also been reported to promote Pinner-type reactions[11][12]. However, the choice of acid can influence the reaction outcome and may require optimization.

Q3: My reaction is giving a low yield of the amidine. What are the likely causes?

Low yields in the Pinner reaction can stem from several factors:

  • Incomplete formation of the Pinner salt: This can be due to insufficient HCl, poor quality of the nitrile or alcohol, or running the reaction at a suboptimal temperature.

  • Decomposition of the Pinner salt: The Pinner salt is often thermally unstable and can decompose if the reaction temperature is too high[2][5][13].

  • Side reactions: The formation of byproducts, such as esters (due to moisture) or N-substituted amides (via the Ritter reaction), will consume the starting material and lower the yield of the desired amidine[5].

  • Issues with the aminolysis step: The final step of converting the Pinner salt to the amidine can also be a source of low yield if the amine is not sufficiently nucleophilic or if the reaction conditions are not optimized.

Q4: I'm observing a significant amount of an amide byproduct. What is happening and how can I prevent it?

The formation of an N-substituted amide byproduct is often due to a competing side reaction known as the Ritter reaction[5]. This is particularly problematic when using secondary or tertiary alcohols, which can form stable carbocations. The carbocation is then attacked by the nitrile nitrogen, leading to a nitrilium ion which, upon workup, hydrolyzes to the amide[5]. To minimize the Ritter reaction, consider the following:

  • Use a primary alcohol: Primary alcohols are less prone to forming stable carbocations.

  • Maintain low temperatures: Lowering the reaction temperature can disfavor the formation of the carbocation intermediate[5].

  • Use a non-polar solvent: A non-polar solvent can also help to suppress carbocation formation[5].

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common problems encountered during the Pinner reaction for amidine synthesis.

Problem 1: Low or No Formation of the Pinner Salt

Symptoms:

  • Starting nitrile is largely unreacted (as determined by TLC or GC/MS analysis).

  • No precipitate of the Pinner salt is observed (if one is expected).

Workflow for Troubleshooting Low Pinner Salt Formation:

Caption: Troubleshooting workflow for low Pinner salt formation.

Problem 2: High Levels of Ester Byproduct

Symptoms:

  • Significant presence of the corresponding ester in the crude reaction mixture (identified by NMR, IR, or MS).

  • Reduced yield of the final amidine.

Workflow for Troubleshooting Ester Byproduct Formation:

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for Amine Quantification: A Comparative Guide

The Analytical Challenge: Why Amine Quantification Demands Rigor The accurate quantification of amines—ranging from biogenic polyamines in clinical diagnostics to active pharmaceutical ingredient (API) impurities and nit...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Amine Quantification Demands Rigor

The accurate quantification of amines—ranging from biogenic polyamines in clinical diagnostics to active pharmaceutical ingredient (API) impurities and nitrosamine precursors—is a persistent challenge in analytical chemistry. Because aliphatic and many biogenic amines lack a native chromophore or fluorophore, they are virtually invisible to standard Ultraviolet/Visible (UV/Vis) detectors.

Historically, laboratories have circumvented this by employing pre-column derivatization coupled with High-Performance Liquid Chromatography (HPLC). However, the modern gold standard has rapidly shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] due to its high-throughput capabilities and trace-level sensitivity. When a drug development program transitions from an early-phase HPLC method to a late-phase LC-MS/MS method, or when transferring assays between global laboratories, a rigorous cross-validation is legally and scientifically mandated by the FDA and ICH M10 guidelines[2][3].

This guide objectively compares these two dominant methodologies, explains the physicochemical causality behind their respective workflows, and provides a self-validating protocol for executing a compliant cross-validation.

The Mechanistic Divide: Derivatization vs. Direct Ionization

To understand how to cross-validate these methods, we must first understand the fundamental causality behind their operational differences.

1. HPLC-UV/Fluorescence: The Chemistry of Derivatization

Because target amines are highly polar and lack conjugated pi-electron systems, they exhibit poor retention on standard reversed-phase (C18) columns and yield no UV signal. To solve this, we utilize pre-column derivatization with agents like Dansyl chloride (DNS-Cl) [4][5].

  • The Causality: Under alkaline conditions (pH 9–10), the amine is deprotonated, rendering its nitrogen atom highly nucleophilic. It attacks the electrophilic sulfonyl group of DNS-Cl via a nucleophilic acyl substitution reaction[4].

  • The Result: The amine is covalently tagged with a bulky, hydrophobic naphthyl group. This dual-purpose transformation imparts strong fluorescence/UV absorbance (typically measured at 254 nm) and significantly increases the molecule's hydrophobicity, allowing for sharp, well-resolved peaks on a C18 column[5][6].

2. LC-MS/MS: The Physics of Direct Ionization

Tandem mass spectrometry bypasses the need for a chromophore by measuring the mass-to-charge ratio ( m/z ) and specific fragmentation patterns (Multiple Reaction Monitoring, MRM) of the ionized molecule[7][8].

  • The Causality: While LC-MS/MS eliminates the labor-intensive derivatization step, underivatized amines remain highly polar. This often necessitates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-endcapped columns to achieve adequate retention[8].

  • The Vulnerability: The greatest threat to LC-MS/MS integrity is the matrix effect (ion suppression or enhancement) occurring in the Electrospray Ionization (ESI) source[8]. Co-eluting endogenous matrix components compete with the amine for charge droplets, which can drastically skew quantification if not properly controlled by a Stable Isotope-Labeled Internal Standard (SIL-IS).

Regulatory Framework: ICH M10 Cross-Validation Standards

Cross-validation is not a simple "pass/fail" visual comparison; it is a rigorous statistical demonstration of equivalence[3]. According to the ICH M10 Bioanalytical Method Validation Guidance [2][9], a cross-validation study must utilize both spiked Quality Control (QC) samples and incurred samples (actual study samples from dosed subjects)[9].

Acceptance Criteria:

  • QC Samples: The mean accuracy of the QCs analyzed by the new method must be within ±15% of the nominal concentration[8].

  • Incurred Samples: The difference between the two values obtained for each incurred sample must be within ±20% of the mean for at least 67% of the samples tested[3].

Comparative Performance Data Synthesis

The following table synthesizes validated performance metrics comparing HPLC-UV (post-derivatization) and direct LC-MS/MS, using data representative of pharmaceutical amine analysis (e.g., Florfenicol amine and biogenic polyamines)[6][7][8].

Performance ParameterHPLC-UV (Dansyl Derivatization)LC-MS/MS (Direct MRM Analysis)Mechanistic Driver for Difference
Limit of Detection (LOD) 2.3 – 10.0 ng/mL0.5 – 3.1 ng/mLMS/MS offers superior signal-to-noise ratios via specific precursor-to-product ion transitions[7][8].
Linearity ( R2 ) > 0.990 0.994Both methods exhibit excellent dynamic ranges, though MS may saturate at high concentrations[7].
Precision (%RSD) < 6.5%< 15.0%Derivatization is highly reproducible, whereas MS is subject to slight ESI ionization variability[7][8].
Recovery / Accuracy 81.7% – 111.8%64.2% – 116.5%MS/MS recovery is heavily influenced by matrix ion suppression, necessitating SIL-IS correction[7][8].
Sample Prep Time High (30+ min incubation)Low (Protein precipitation only)Derivatization requires strict pH control, heating, and quenching steps[4][6].
Self-Validating Experimental Protocol: Cross-Validation Workflow

To guarantee scientific integrity, the following step-by-step protocol is designed as a self-validating system . It incorporates internal standard corrections, matrix blanks, and parallel processing to eliminate systemic bias.

Phase 1: Sample Preparation & Splitting
  • Aliquot & Spike: Transfer 100 µL of the biological sample (or incurred study sample) into a microcentrifuge tube. Spike with 10 µL of a mixed Internal Standard solution (e.g., 1,7-diaminoheptane for Method A[6]; a deuterated analog like Amine- d3​ for Method B[8]).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to denature proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 ×g for 10 minutes at 4°C.

  • Sample Split: Carefully transfer 150 µL of the supernatant to Vial A (for HPLC) and 150 µL to Vial B (for LC-MS/MS).

Phase 2: Method A (HPLC-UV with Dansyl Chloride)

Causality Check: The pH must be strictly maintained above 9.0 to ensure the amine remains deprotonated for the nucleophilic attack.

  • Buffering: To Vial A, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5)[6].

  • Derivatization: Add 50 µL of freshly prepared Dansyl chloride solution (2 mM in acetone)[6].

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark (DNS derivatives are light-sensitive).

  • Quenching: Add 10 µL of 1% methylamine to quench any unreacted DNS-Cl, preventing baseline artifacts during chromatography.

  • Analysis: Inject 10 µL onto a C18 reversed-phase column. Elute using a water/acetonitrile gradient and monitor UV absorbance at 254 nm.

Phase 3: Method B (Direct LC-MS/MS)

Causality Check: Direct injection of acetonitrile-heavy extracts can cause poor peak shape for polar amines. Dilution with the aqueous mobile phase focuses the analyte at the column head.

  • Matrix Dilution: Dilute the 150 µL extract in Vial B with 300 µL of 0.1% formic acid in water[8].

  • Analysis: Inject 2 µL onto a HILIC or polar-retentive C18 column[8].

  • Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor specific MRM transitions for the target amine and its deuterated internal standard[8].

Phase 4: System Suitability & Validation Checkpoints
  • Matrix Blank Assessment: Process a blank matrix (no analyte spiked) through both methods. A successful run must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area.

  • Incurred Sample Reanalysis (ISR): Calculate the percentage difference between Method A and Method B using the formula: % Difference =[(Concentration Method B - Concentration Method A) / Mean Concentration] * 100.

Pathway Visualization

The following diagram illustrates the logical flow of the split-sample cross-validation methodology, highlighting where chemical derivatization diverges from direct physical ionization.

CrossValidation cluster_A Method A: HPLC-UV/FD cluster_B Method B: LC-MS/MS Sample Biological Sample (Spiked with Internal Standards) Split Sample Splitting (Post-Protein Precipitation) Sample->Split Deriv Pre-column Derivatization (40°C, 30 min) Split->Deriv Aliquot A Dilution Aqueous Matrix Dilution (Minimize Ion Suppression) Split->Dilution Aliquot B Buffer Alkaline Buffer (pH 9.5) + Dansyl Chloride Buffer->Deriv HPLC Reversed-Phase C18 UV/Vis Detection Deriv->HPLC Data Data Acquisition & Quantification HPLC->Data LCMS HILIC / Polar C18 MRM Detection (ESI+) Dilution->LCMS LCMS->Data Stats Statistical Cross-Validation (ICH M10 Criteria) Data->Stats Pass Methods Equivalent (Bias < ±15%) Stats->Pass

Workflow for cross-validation of amine quantification methods comparing HPLC-UV and LC-MS/MS.

Conclusion

Transitioning from HPLC-UV to LC-MS/MS for amine quantification is not merely a change in instrumentation; it is a shift from chemical manipulation (derivatization) to physical isolation (mass filtering). While LC-MS/MS offers unparalleled sensitivity and throughput, it introduces vulnerabilities regarding matrix effects that HPLC-UV naturally mitigates through extensive sample cleanup and derivatization. By strictly adhering to the ICH M10 cross-validation guidelines and employing a self-validating experimental design, analytical scientists can confidently bridge data across these two powerful methodologies, ensuring the unbroken integrity of the drug development lifecycle.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.